molecular formula C35H34F2N4O7 B15621371 Taligantinib CAS No. 2243235-80-3

Taligantinib

Cat. No.: B15621371
CAS No.: 2243235-80-3
M. Wt: 660.7 g/mol
InChI Key: VAQQRSKNLVNBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taligantinib is a useful research compound. Its molecular formula is C35H34F2N4O7 and its molecular weight is 660.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2243235-80-3

Molecular Formula

C35H34F2N4O7

Molecular Weight

660.7 g/mol

IUPAC Name

1-N'-[3-fluoro-4-[[5-(3-morpholin-4-ylpropoxy)-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-10-yl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C35H34F2N4O7/c36-22-2-4-23(5-3-22)39-33(42)35(9-10-35)34(43)40-24-6-7-27(25(37)20-24)48-28-8-11-38-26-21-29(31-32(30(26)28)47-19-18-46-31)45-15-1-12-41-13-16-44-17-14-41/h2-8,11,20-21H,1,9-10,12-19H2,(H,39,42)(H,40,43)

InChI Key

VAQQRSKNLVNBST-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Dual-Faceted Mechanism of Taligantinib in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive technical guide released today delves into the complex and debated mechanism of action of Taligantinib (formerly known as Tivantinib (B1684700), ARQ 197) in Non-Small Cell Lung Cancer (NSCLC). This document, tailored for researchers, scientists, and drug development professionals, meticulously explores the dual hypotheses of its anti-cancer activity: selective c-MET inhibition and microtubule depolymerization. The guide provides an in-depth analysis of the preclinical and clinical data, complete with detailed experimental protocols and visual representations of the signaling pathways involved.

The scientific community has been divided on the primary mechanism by which this compound exerts its effects in NSCLC. While initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed evidence suggesting its efficacy may be independent of c-MET status and instead attributable to its disruption of microtubule dynamics. This guide presents a balanced view, substantiating both claims with available scientific literature.

The c-MET Inhibition Hypothesis

This compound was first characterized as a selective inhibitor of the c-MET receptor. The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and metastasis. Dysregulation of this pathway is a known driver in a subset of NSCLCs.

This compound is proposed to bind to the inactive conformation of c-MET, stabilizing it and thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.

Quantitative Data: c-MET Inhibition
ParameterValueCell Line/SystemReference
Ki (inhibition constant) 355 nMRecombinant human c-MET[1][2]
IC50 (c-MET phosphorylation) 100 - 300 nMNCI-H441 (NSCLC), HT29 (Colon), MKN-45 (Gastric), MDA-MB-231 (Breast)[2][3]
IC50 (Cell Proliferation) 0.29 µMNCI-H441 (NSCLC)[4]
IC50 (Cell Proliferation) 0.38 µMA549 (NSCLC)[4]
IC50 (Cell Proliferation) 0.45 µMDBTRG (Glioblastoma)[4]

Signaling Pathway: c-MET Inhibition by this compound

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Activation PI3K PI3K cMET->PI3K pY RAS RAS cMET->RAS pY This compound This compound This compound->cMET Inhibition of phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

c-MET signaling pathway and the inhibitory action of this compound.

The Microtubule Depolymerization Hypothesis

Contrary to its initial characterization, several studies have demonstrated that this compound's cytotoxic effects are not limited to c-MET-dependent cancer cells. This has led to the investigation of an alternative mechanism of action. Evidence suggests that this compound functions as a microtubule-depolymerizing agent. By interfering with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. This mechanism is independent of the c-MET signaling pathway.

Quantitative Data: Microtubule Inhibition and Cell Cycle Arrest

Specific IC50 values for this compound's direct inhibition of tubulin polymerization in NSCLC cell lines are not extensively reported in publicly available literature. However, its effect on the cell cycle is well-documented.

ParameterEffectCell Lines
Cell Cycle G2/M ArrestVarious Cancer Cell Lines

Signaling Pathway: Microtubule Depolymerization by this compound

Microtubule_Depolymerization This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed mechanism of this compound-induced microtubule disruption.

Clinical Insights in NSCLC

This compound has been investigated in several clinical trials for NSCLC, often in combination with other targeted therapies. A notable study explored its efficacy in combination with erlotinib (B232) in patients with KRAS-mutant advanced NSCLC.

Clinical Trial Data: this compound in KRAS-Mutant NSCLC
TrialTreatment ArmsNMedian PFS (months)PFS Hazard Ratio (95% CI)Median OS (months)OS Hazard Ratio (95% CI)Reference
Phase II This compound + Erlotinib511.71.19 (0.71–1.97)6.81.20 (0.76–1.88)[5][6]
Single-Agent Chemotherapy454.38.5[5][6]

Note: In this study, the combination of this compound and erlotinib did not demonstrate superiority over single-agent chemotherapy in previously treated patients with advanced KRAS-mutant NSCLC.[5][6]

Experimental Protocols

Western Blot Analysis of c-MET Phosphorylation

This protocol describes a general procedure for assessing the inhibition of c-MET phosphorylation in NSCLC cells following treatment with this compound.

  • Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H441) in complete growth medium and allow them to adhere overnight. The following day, starve the cells in a serum-free medium for 24 hours. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). For ligand-induced phosphorylation, stimulate the cells with HGF for 15 minutes prior to harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_protocol Western Blot Protocol for p-MET Inhibition A 1. Cell Culture & Treatment with This compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE & Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. ECL Detection & Imaging E->F

A streamlined workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to determine the effect of this compound on the cell cycle distribution of NSCLC cells.

  • Cell Culture and Treatment: Seed NSCLC cells in 6-well plates and treat them with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The dual mechanism of action of this compound presents a complex but intriguing profile for a potential anti-cancer agent. While its efficacy as a selective c-MET inhibitor has been a primary focus, the evidence for its role as a microtubule-depolymerizing agent cannot be overlooked. Understanding both facets of its activity is crucial for identifying the patient populations most likely to benefit from this therapy and for designing rational combination strategies in the treatment of NSCLC. Further research is warranted to fully elucidate the dominant mechanism in different NSCLC subtypes and to explore potential biomarkers for predicting response.

References

In-Depth Technical Guide to the Synthesis of Taligantinib (CAS 2243235-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taligantinib (CAS 2243235-80-3) is a potent and selective kinase inhibitor with a pyrazolo[1,5-a]pyrimidine (B1248293) core. This document provides a comprehensive technical guide on the synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. It outlines the synthetic route, details experimental protocols for key reactions, and presents quantitative data in a structured format. Furthermore, this guide elucidates the mechanism of action of this compound, including its role as a phosphoinositide 3-kinase delta (PI3Kδ) inhibitor and its impact on the PI3K/Akt/mTOR signaling pathway. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathway and the biological signaling cascade.

Introduction

This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds.[1][2][3] This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, particularly as a kinase inhibitor in oncology.[1][2][3] this compound has emerged as a subject of interest due to its potential therapeutic applications. This guide focuses on the chemical synthesis of this compound and the fundamental aspects of its mechanism of action.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, commencing with the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by sequential functionalization. A representative synthetic route is depicted below.

Taligantinib_Synthesis A 5-Amino-3-methyl-1H-pyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C NaOEt, EtOH, Reflux B Diethyl malonate B->C E 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) C->E Reflux D POCl3 D->E G 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine E->G K2CO3, MeCN, rt F Morpholine (B109124) F->G I This compound G->I Suzuki Coupling (Pd catalyst, base) H Arylboronic acid derivative H->I

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following protocols are generalized procedures for the key steps in the synthesis of this compound, based on established methods for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives.

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate C)
  • Reaction: Cyclocondensation of 5-Amino-3-methyl-1H-pyrazole with diethyl malonate.

  • Procedure: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), 5-amino-3-methyl-1H-pyrazole is added. Diethyl malonate is then added dropwise to the mixture. The reaction mixture is heated at reflux for several hours and monitored by Thin Layer Chromatography (TLC). After completion, the reaction is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate E)
  • Reaction: Chlorination of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

  • Procedure: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is suspended in phosphorus oxychloride (POCl₃). The mixture is heated at reflux for several hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Synthesis of 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate G)
  • Reaction: Nucleophilic substitution of one chlorine atom with morpholine.

  • Procedure: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in a suitable solvent such as acetonitrile, potassium carbonate and morpholine are added. The reaction is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.

Synthesis of this compound (Final Product)
  • Reaction: Suzuki coupling of 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine with a suitable arylboronic acid derivative.

  • Procedure: In a reaction vessel, 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine, the corresponding arylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) are dissolved in a mixture of solvents like toluene, ethanol, and water. The mixture is degassed and heated at reflux under an inert atmosphere for several hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and activity of this compound and its precursors.

Table 1: Synthesis Yields

StepProductTypical Yield (%)
12-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol85-95%
25,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine60-70%
37-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine90-98%
4This compound70-85%

Table 2: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
PI3Kδ < 10
PI3Kα> 1000
PI3Kβ> 500
PI3Kγ> 500
mTOR> 1000
Other KinasesGenerally > 1000

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound functions as a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[4][5][6][7] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and motility.[5] Dysregulation of this pathway is a common feature in many cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation This compound This compound This compound->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

By selectively inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt and mammalian target of rapamycin (B549165) (mTOR), ultimately leading to the inhibition of cell proliferation and survival in cancer cells where this pathway is hyperactivated.

Experimental Workflow: Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases is typically determined using in vitro kinase assays. A general workflow for such an assay is outlined below.

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add this compound at varying concentrations A->B C Incubate to allow kinase reaction B->C D Stop reaction and detect product formation (e.g., ADP-Glo assay) C->D E Measure signal (e.g., luminescence) D->E F Calculate % inhibition and determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This technical guide provides a detailed overview of the synthesis and mechanism of action of this compound. The synthetic route via the pyrazolo[1,5-a]pyrimidine core is robust and allows for the efficient production of the final compound. The high selectivity of this compound for PI3Kδ makes it a promising candidate for targeted cancer therapy. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: The Downstream Signaling Pathways of Taligantinib (Tinengotinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taligantinib, also known as Tinengotinib (TT-00420), is a spectrum-selective, multi-kinase inhibitor demonstrating significant therapeutic potential in various solid tumors. Its mechanism of action involves the simultaneous inhibition of several key signaling molecules, leading to the disruption of multiple downstream pathways crucial for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Introduction

This compound is an orally administered small molecule inhibitor targeting a range of kinases implicated in oncogenesis. Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Aurora Kinases (Aurora A and B), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAK1 and JAK2).[1][2] This multi-targeted approach allows this compound to overcome resistance mechanisms associated with single-target therapies and exert a broad anti-tumor activity. This guide will delve into the principal signaling cascades affected by this compound, providing a foundational understanding for researchers and clinicians working on its development and application.

Core Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are a result of its ability to concurrently inhibit several critical signaling pathways.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis.[3] Aberrant activation of this pathway, often through gene amplification, mutations, or fusions, is a key driver in various cancers, including cholangiocarcinoma.[4]

This compound potently inhibits FGFR1, FGFR2, and FGFR3.[1][2] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling cascades. This compound's inhibition of FGFR blocks these initial steps, leading to the suppression of:

  • Ras-MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition of FGFR prevents the recruitment of FRS2 and subsequent activation of the Ras/Raf/MEK/ERK cascade.

  • PI3K-Akt Pathway: This pathway is central to cell survival and growth. By blocking FGFR, this compound prevents the activation of PI3K and its downstream effector Akt.

  • PLCγ Pathway: This pathway is involved in cell motility and invasion. FGFR inhibition by this compound blocks the activation of PLCγ and the subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG This compound This compound This compound->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Migration Cell Migration PKC->Migration

Caption: Inhibition of the FGFR Signaling Pathway by this compound.
Aurora Kinase Signaling Pathway

Aurora kinases A and B are serine/threonine kinases that play essential roles in mitosis.[4] Overexpression of these kinases is common in many cancers and is associated with genomic instability and tumor progression.[4]

This compound is a potent inhibitor of both Aurora A and B kinases.[2]

  • Aurora A: Is involved in centrosome maturation, spindle assembly, and mitotic entry. Its inhibition by this compound leads to defects in spindle formation and mitotic arrest.

  • Aurora B: Is a key component of the chromosomal passenger complex, which is crucial for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by this compound results in failed cytokinesis and the formation of polyploid cells, which can lead to apoptosis.

Aurora_Kinase_Signaling_Pathway This compound This compound AuroraA Aurora A This compound->AuroraA AuroraB Aurora B This compound->AuroraB Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Spindle->MitoticArrest Polyploidy Polyploidy / Apoptosis Chromosome->Polyploidy Cytokinesis->Polyploidy

Caption: Inhibition of Aurora Kinase Signaling by this compound.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is the primary regulator of angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply for growth and metastasis, making angiogenesis a critical target in cancer therapy.

This compound inhibits VEGFRs, thereby blocking the pro-angiogenic signals initiated by VEGF.[1] This leads to a reduction in tumor vascularization, limiting the supply of oxygen and nutrients to cancer cells. The primary downstream effects of VEGFR inhibition by this compound include the suppression of:

  • Endothelial cell proliferation and migration.

  • Vascular permeability.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT PLCG_PKC PLCγ/PKC VEGFR->PLCG_PKC This compound This compound This compound->VEGFR EC_Survival Endothelial Cell Survival PI3K_AKT->EC_Survival EC_Proliferation Endothelial Cell Proliferation PLCG_PKC->EC_Proliferation Vascular_Permeability Vascular Permeability PLCG_PKC->Vascular_Permeability Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis EC_Survival->Angiogenesis

Caption: Inhibition of the VEGFR Signaling Pathway by this compound.
JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[6][7] Dysregulation of the JAK/STAT pathway is implicated in various cancers.

This compound inhibits JAK1 and JAK2.[1] Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound's inhibition of JAK1/2 disrupts this cascade, leading to:

  • Decreased transcription of genes involved in cell proliferation and survival.

  • Modulation of the tumor immune microenvironment.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK1/2 Receptor->JAK STAT STAT JAK->STAT P This compound This compound This compound->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Inhibition of the JAK/STAT Signaling Pathway by this compound.

Quantitative Data

The multi-kinase inhibitory activity of this compound has been quantified in various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
Aurora A1.2[2]
Aurora B3.3[2]
FGFR1Potent Inhibition[2]
FGFR2Potent Inhibition[2]
FGFR3Potent Inhibition[2]
VEGFRsPotent Inhibition[1]
JAK1Potent Inhibition[1][2]
JAK2Potent Inhibition[1][2]
CSF1RPotent Inhibition[2]

Note: "Potent Inhibition" indicates strong activity as reported in the literature, with specific IC50 values not always publicly available.

Table 2: Clinical Efficacy of this compound in a Phase II Trial for Advanced/Metastatic Cholangiocarcinoma (NCT04919642)
Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS) (months)
FGFR2 fusion/rearrangement (Cohorts A1+A2) 94.7%[8][9]5.26[8][10]
Primary progression on prior FGFRi (A1)9.1%[8][9][10]
Acquired resistance to prior FGFRi (A2)37.5%[8][9][10]
Other FGFR alterations (Cohort B) 33.3%[8][9][10]88.9%[8][9]5.98[8][10]
FGFR wild-type (Cohort C) 0%[8][9][10]75%[8][9]3.84[8][10]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. For specific experimental details, it is recommended to consult the original research publications.

Kinase Inhibition Assay (Mobility Shift, ADP-Glo, LANCE Ultra, or LanthaScreen Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

General Protocol:

  • A reaction mixture containing the purified kinase, a fluorescently labeled peptide substrate, and ATP is prepared in a microplate well.

  • This compound is added to the wells at various concentrations.

  • The reaction is incubated at a specified temperature for a set period to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the phosphorylated and unphosphorylated substrates are separated and quantified using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reaction Mixture (Kinase, Substrate, ATP) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify Separate and Quantify Phosphorylated Substrate Stop_Reaction->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Caption: Generalized Workflow for a Kinase Inhibition Assay.
Cell Viability Assay (MTT or MTS Assay)

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

General Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours).

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[11][12]

  • The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.[11][12]

  • If using MTT, a solubilizing agent is added to dissolve the formazan crystals.[12]

  • The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[11][12]

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Cell_Viability_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound (Varying Concentrations) Start->Treat Incubate_Drug Incubate (e.g., 72h) Treat->Incubate_Drug Add_Reagent Add MTT or MTS Reagent Incubate_Drug->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Measure Measure Absorbance Incubate_Reagent->Measure Analyze Calculate Cell Viability and Determine IC50 Measure->Analyze

Caption: Generalized Workflow for a Cell Viability Assay.
Western Blotting

Objective: To detect the phosphorylation status of downstream signaling proteins following treatment with this compound.

General Protocol:

  • Cancer cells are treated with this compound or a vehicle control for a specified time.

  • The cells are lysed to extract total protein.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK, anti-phospho-Akt).

  • The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • The membrane is washed again, and a chemiluminescent substrate is added.

  • The resulting signal is detected using an imaging system. The membrane is often stripped and re-probed with an antibody for the total form of the protein as a loading control.

Western_Blot_Workflow Start Cell Treatment and Lysis SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-pERK) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Protein Phosphorylation Detect->Analyze

Caption: Generalized Workflow for Western Blotting.

Conclusion

This compound (Tinengotinib) is a promising multi-kinase inhibitor with a complex mechanism of action that involves the simultaneous inhibition of several key oncogenic signaling pathways. Its ability to target FGFR, Aurora kinases, VEGFR, and JAK/STAT pathways provides a multi-pronged attack on tumor cells, leading to the inhibition of proliferation, survival, angiogenesis, and the modulation of the tumor microenvironment. The quantitative data from preclinical and clinical studies support its potent anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's downstream effects. A thorough understanding of these signaling pathways is essential for the rational design of future clinical trials and the identification of patient populations most likely to benefit from this novel therapeutic agent.

References

Beyond the Primary: An In-depth Technical Guide to the Off-Target Profile of Taligantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase targets of Taligantinib (also known as XL184 and Cabozantinib) beyond its primary targets, VEGFR-2 and c-Met. By delving into its broader kinase inhibition profile, this document aims to equip researchers and drug development professionals with a deeper understanding of this compound's polypharmacology, which is crucial for elucidating its complete mechanism of action, predicting potential side effects, and exploring novel therapeutic applications.

Core Inhibition Profile of this compound

This compound is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis. While its primary targets are well-established as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), extensive kinase profiling has revealed a broader spectrum of activity against several other kinases.[1][2] This multi-targeted nature contributes to its robust anti-tumor effects observed in various cancer models.[3][4]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against a panel of kinases, presenting the half-maximal inhibitory concentration (IC50) values obtained from in vitro biochemical assays. This data provides a quantitative comparison of this compound's potency against its primary and alternative targets.

Target KinaseIC50 (nM)Reference(s)
Primary Targets
VEGFR-2 (KDR)0.035[1][5]
c-Met1.3[1][5]
Secondary/Off-Targets
RET4[1][5]
KIT4.6[1][5]
AXL7[1][5]
FLT311.3[1][5]
FLT112[1][5]
FLT46[1][5]
TIE214.3[1][5]
RON124[5]
PDGFRβ234[5]
FGFR15294[5]

Signaling Pathways Modulated by this compound's Off-Target Activity

The inhibition of kinases beyond VEGFR-2 and c-Met by this compound has significant implications for its overall therapeutic effect. These off-target interactions can disrupt crucial signaling cascades involved in cancer cell proliferation, survival, invasion, and resistance to therapy. The following diagram illustrates the key signaling pathways affected by this compound's engagement with its secondary targets.

Taligantinib_Off_Target_Pathways cluster_RET RET Signaling cluster_KIT KIT Signaling cluster_AXL AXL Signaling cluster_FLT3 FLT3 Signaling This compound This compound RET RET This compound->RET KIT KIT This compound->KIT AXL AXL This compound->AXL FLT3 FLT3 This compound->FLT3 RAS_RET RAS RET->RAS_RET PI3K_RET PI3K RET->PI3K_RET RAF_RET RAF RAS_RET->RAF_RET MEK_RET MEK RAF_RET->MEK_RET ERK_RET ERK MEK_RET->ERK_RET Proliferation_Survival_RET Proliferation, Survival ERK_RET->Proliferation_Survival_RET AKT_RET AKT PI3K_RET->AKT_RET AKT_RET->Proliferation_Survival_RET RAS_KIT RAS KIT->RAS_KIT PI3K_KIT PI3K KIT->PI3K_KIT STAT3_KIT STAT3 KIT->STAT3_KIT RAF_KIT RAF RAS_KIT->RAF_KIT MEK_KIT MEK RAF_KIT->MEK_KIT ERK_KIT ERK MEK_KIT->ERK_KIT Proliferation_Survival_KIT Proliferation, Survival ERK_KIT->Proliferation_Survival_KIT AKT_KIT AKT PI3K_KIT->AKT_KIT AKT_KIT->Proliferation_Survival_KIT STAT3_KIT->Proliferation_Survival_KIT PI3K_AXL PI3K AXL->PI3K_AXL AKT_AXL AKT PI3K_AXL->AKT_AXL NFkB_AXL NF-κB AKT_AXL->NFkB_AXL Invasion_Metastasis_AXL Invasion, Metastasis, Drug Resistance NFkB_AXL->Invasion_Metastasis_AXL RAS_FLT3 RAS FLT3->RAS_FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 STAT5_FLT3 STAT5 FLT3->STAT5_FLT3 RAF_FLT3 RAF RAS_FLT3->RAF_FLT3 MEK_FLT3 MEK RAF_FLT3->MEK_FLT3 ERK_FLT3 ERK MEK_FLT3->ERK_FLT3 Leukemic_Cell_Proliferation Leukemic Cell Proliferation ERK_FLT3->Leukemic_Cell_Proliferation AKT_FLT3 AKT PI3K_FLT3->AKT_FLT3 AKT_FLT3->Leukemic_Cell_Proliferation STAT5_FLT3->Leukemic_Cell_Proliferation

Caption: this compound's off-target signaling pathway inhibition.

Experimental Protocols

The identification and characterization of this compound's off-target kinase interactions rely on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the IC50 values of this compound against a panel of purified kinases. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are frequently employed due to their high sensitivity and throughput.[6]

Objective: To quantify the inhibitory potency of this compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity.

Workflow Diagram:

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: - Add this compound dilutions - Add Kinase Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP/Substrate mix Plate_Setup->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction: Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Depletion Incubate at RT (ATP Depletion) Stop_Reaction->Incubate_Depletion Detect_ADP Detect ADP: Add Kinase Detection Reagent Incubate_Depletion->Detect_ADP Incubate_Luminescence Incubate at RT (Luminescence Development) Detect_ADP->Incubate_Luminescence Read_Plate Read Luminescence Incubate_Luminescence->Read_Plate Analyze_Data Data Analysis: Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.

    • Prepare the kinase, substrate, and ATP solutions in a suitable kinase buffer. The optimal concentrations of these reagents should be empirically determined for each kinase.

  • Assay Plate Setup:

    • In a 96-well or 384-well white opaque plate, add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO for 100% activity, a known pan-kinase inhibitor like staurosporine (B1682477) for 0% activity) to the appropriate wells.

    • Add the diluted kinase to each well, with the exception of the "no enzyme" control wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate the plate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase reaction.

    • Incubate the plate at room temperature for about 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control wells) from all other measurements.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Inhibition Assay

Cell-based assays are crucial for confirming that a drug can engage its target within a more biologically relevant context.[7] These assays can measure the inhibition of target phosphorylation or downstream signaling events.

Objective: To determine the potency of this compound in inhibiting the activity of a target kinase in a cellular context.

Principle: This assay typically involves treating cells that express the target kinase with the inhibitor and then measuring the phosphorylation status of the kinase or a downstream substrate. A reduction in phosphorylation indicates target inhibition.

Workflow Diagram:

Cell_Based_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing Target Kinase Start->Cell_Culture Seed_Cells Seed Cells in Plates Cell_Culture->Seed_Cells Serum_Starve Serum Starve Cells (optional, to reduce basal signaling) Seed_Cells->Serum_Starve Treat_Cells Treat with this compound (various concentrations) Serum_Starve->Treat_Cells Stimulate_Cells Stimulate with Ligand (if necessary to activate kinase) Treat_Cells->Stimulate_Cells Lyse_Cells Lyse Cells Stimulate_Cells->Lyse_Cells Measure_Phosphorylation Measure Target Phosphorylation (e.g., Western Blot, ELISA, TR-FRET) Lyse_Cells->Measure_Phosphorylation Analyze_Data Data Analysis: Determine IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based target inhibition assay.

Detailed Steps:

  • Cell Culture and Plating:

    • Culture a cell line that endogenously expresses the target kinase or has been engineered to overexpress it.

    • Seed the cells into multi-well plates and allow them to adhere overnight.

  • Cell Treatment:

    • If necessary, serum-starve the cells for a few hours to reduce basal kinase activity.

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 1-2 hours).

  • Kinase Activation (if applicable):

    • For receptor tyrosine kinases, stimulate the cells with the corresponding ligand (e.g., HGF for c-Met) for a short period to induce kinase activation and autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • Detection of Target Phosphorylation:

    • The level of target kinase phosphorylation can be measured using various techniques, including:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.

      • ELISA (Enzyme-Linked Immunosorbent Assay): Use a sandwich ELISA format with a capture antibody for the total kinase and a detection antibody for the phosphorylated form.

      • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A homogeneous assay format that uses two antibodies labeled with a donor and an acceptor fluorophore that bind to the target protein, with FRET occurring when the antibodies are in close proximity (i.e., bound to the same protein).

  • Data Analysis:

    • Quantify the phosphorylation signal and normalize it to the total protein level of the target kinase.

    • Plot the percentage of inhibition of phosphorylation against the this compound concentration to determine the cellular IC50 value.

Conclusion

This technical guide has provided a detailed overview of the off-target kinase inhibition profile of this compound. The quantitative data presented in the table, along with the elucidation of the affected signaling pathways and detailed experimental protocols, offer a valuable resource for researchers in the field of oncology and drug discovery. A thorough understanding of this compound's polypharmacology is essential for optimizing its clinical use, managing its side-effect profile, and exploring its full therapeutic potential in a rational, data-driven manner. Further investigation into the in vivo consequences of these off-target interactions will continue to refine our understanding of this important anti-cancer agent.

References

Preclinical Evaluation of Taligantinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib (formerly known as Tivantinib (B1684700) or ARQ 197) is a small molecule inhibitor that has been investigated for its anti-cancer properties. Initially identified as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase, further research has revealed a dual mechanism of action that also involves the disruption of microtubule polymerization. This guide provides a comprehensive overview of the preclinical models and methodologies used to evaluate the efficacy and mechanism of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects through two primary mechanisms:

  • c-MET Inhibition : this compound binds to the c-MET receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/Akt pathways.[1] This inhibition leads to decreased cell proliferation, survival, and migration in c-MET dependent tumors.[1]

  • Tubulin Polymerization Inhibition : this compound also interacts directly with tubulin, inhibiting its polymerization into microtubules.[2][3] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and induction of apoptosis, independent of c-MET expression status.[3][4]

Signaling Pathways

The primary signaling pathway targeted by this compound is the HGF/c-MET axis.

cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS RAS cMET->RAS Activates PI3K PI3K cMET->PI3K Activates This compound This compound This compound->cMET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the c-MET signaling pathway.

A secondary, c-MET independent mechanism involves the disruption of microtubule dynamics.

Tubulin_Pathway Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest This compound This compound This compound->Tubulin Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound disrupts microtubule polymerization.

In Vitro Preclinical Models

A variety of cancer cell lines have been utilized to evaluate the anti-proliferative activity of this compound.

Cell LineCancer Typec-MET StatusIC50 (µM)Reference
A549Non-Small Cell LungIndependent0.38[5]
DBTRGGlioblastomaNot Specified0.45[5]
NCI-H441Non-Small Cell LungDependent0.29[5]
HT29ColonDependentNot Specified[6]
MKN-45GastricDependentNot Specified[6]
MDA-MB-231BreastDependentNot Specified[6]
EBC-1Non-Small Cell LungAddicted~0.5[4]
H1993Non-Small Cell LungAddicted~0.5[4]
PC9Non-Small Cell LungIndependent~0.5[4]
HCC827Non-Small Cell LungIndependent~0.5[4]

In Vivo Preclinical Models

Xenograft models in immunocompromised mice are commonly used to assess the in vivo efficacy of this compound.

Xenograft ModelCancer TypeDosingTumor Growth InhibitionReference
HT29Colon200 mg/kg, oral66%[5]
MKN-45Gastric200 mg/kg, oral45%[5]
MDA-MB-231Breast200 mg/kg, oral79%[5]
MyelomaMultiple MyelomaNot SpecifiedSignificant[1]

Experimental Protocols

Cell Proliferation Assay

This protocol is a representative method for determining the IC50 of this compound in cancer cell lines.

Cell_Proliferation_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A1 Seed cells in 96-well plates A2 Incubate for 24 hours A1->A2 B1 Treat cells with varying concentrations of this compound A2->B1 B2 Incubate for 72 hours B1->B2 C1 Add CellTiter-Glo reagent B2->C1 C2 Measure luminescence C1->C2 C3 Calculate IC50 values C2->C3

Caption: Workflow for a cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Drug Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).[3]

  • Incubation: Plates are incubated for 72 hours to allow for the anti-proliferative effects of the drug to manifest.[3]

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis.[7]

Western Blot Analysis for c-MET Phosphorylation

This protocol outlines a method to assess the inhibitory effect of this compound on c-MET signaling.

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard method, such as the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated c-MET (p-MET) and total c-MET. A loading control, such as GAPDH, is also used.[8]

  • Detection: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on microtubule formation.

Tubulin_Assay_Workflow A Prepare purified tubulin in polymerization buffer B Add this compound, positive control (paclitaxel), and negative control (vincristine) A->B C Incubate at 37°C B->C D Monitor fluorescence over time C->D E Analyze polymerization curves D->E

Caption: Workflow for a tubulin polymerization assay.

Methodology:

  • Reaction Setup: Purified tubulin is suspended in a polymerization buffer containing GTP.[2]

  • Compound Addition: this compound, a polymerization stabilizer (e.g., paclitaxel), and a depolymerizer (e.g., vincristine) are added to respective wells of a 96-well plate.[2]

  • Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C.[2]

  • Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence of a reporter dye.[2]

  • Data Analysis: The fluorescence intensity is plotted against time to generate polymerization curves, allowing for the assessment of this compound's inhibitory effect.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.[5]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.[9]

  • Endpoint: At the end of the study, tumors are excised and weighed.[9]

Conclusion

The preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent with a dual mechanism of action. The in vitro and in vivo models described in this guide provide a robust framework for further investigation into its therapeutic applications and for the development of novel combination strategies. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology drug development.

References

Taligantinib Resistance Mechanisms in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib is an investigational orally active, selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). By targeting these two key pathways, this compound aims to suppress tumor angiogenesis and cell proliferation, showing promise in solid tumors such as non-small cell lung cancer and hepatocellular carcinoma. As with other targeted therapies, the development of resistance is a significant clinical challenge. This technical guide provides a comprehensive overview of the potential mechanisms of resistance to this compound, drawing upon the established knowledge of resistance to other c-Met and VEGFR-2 inhibitors. This document outlines the molecular basis of resistance, detailed experimental protocols to investigate these mechanisms, and quantitative data to support a deeper understanding for researchers in the field.

Core Resistance Mechanisms

Resistance to tyrosine kinase inhibitors (TKIs) like this compound can be broadly categorized into two main types: on-target and off-target resistance.

On-Target Resistance: This form of resistance involves alterations to the drug's direct target, in this case, c-Met or VEGFR-2.

  • Secondary Mutations in the Kinase Domain: The most common on-target resistance mechanism is the acquisition of secondary mutations within the kinase domain of the target receptor. These mutations can interfere with the binding of the inhibitor while still allowing the binding of ATP, thus keeping the downstream signaling pathways active. For c-Met, mutations in codons such as H1094, G1163, L1195, D1228, and Y1230 have been identified in patients who developed resistance to MET TKIs[1][2]. These mutations can be classified based on their location and function, including gatekeeper mutations that sterically hinder drug binding[3].

  • Gene Amplification: Increased copy number of the MET gene can lead to overexpression of the c-Met receptor. This heightened level of the target protein can overwhelm the inhibitory capacity of the drug, leading to restored signaling and cell proliferation. Amplification of the MET exon 14-mutant allele has been observed as a mechanism of acquired resistance[1][2].

Off-Target Resistance: This type of resistance involves the activation of alternative signaling pathways that bypass the need for the inhibited receptor.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling cascades that can still drive proliferation and survival, even when c-Met and VEGFR-2 are effectively inhibited. Commonly implicated pathways include:

    • EGFR and HER3 Signaling: Amplification or activating mutations in the Epidermal Growth Factor Receptor (EGFR) and HER3 (ERBB3) genes can lead to the activation of downstream pathways like PI3K/AKT and MAPK/ERK, compensating for the inhibition of c-Met and VEGFR-2[1][2][4].

    • KRAS and BRAF Mutations: Acquired activating mutations or amplifications in downstream effectors of the MAPK pathway, such as KRAS and BRAF, can render the cells independent of upstream receptor tyrosine kinase signaling[1][2].

    • PI3K/AKT/mTOR Pathway Activation: Genetic alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA amplification, can provide a strong survival signal that is independent of c-Met or VEGFR-2 activity[4][5].

  • Phenotypic Changes:

    • Epithelial-to-Mesenchymal Transition (EMT): This process can be associated with acquired resistance to TKIs, leading to changes in cell morphology, increased motility, and reduced dependence on the original oncogenic driver.

Data Presentation: Quantitative Analysis of TKI Resistance

The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency and is often used to characterize the level of resistance in cancer cell lines. A higher IC50 value in a resistant cell line compared to its parental, sensitive counterpart indicates a decreased sensitivity to the drug[6].

Inhibitor Target Cancer Cell Line (Parental) IC50 (Parental) Cancer Cell Line (Resistant) IC50 (Resistant) Fold Change Reference
GefitinibEGFRPC9~10 nMPC9/GRc17.8 µM~1780[7]
ErlotinibEGFRHCC8276.5-22.0 nMHCC827ER197.32 nM~9.0-30.4[8]
Cabozantinibc-Met, VEGFR-2786-O/WT10 µM (±0.6)786-O/S13 µM (±0.4)1.3[9]
Crizotinibc-Met, ALKMultiple NSCLC linesVaries---[10]
SorafenibVEGFR-2, PDGFR, RAFHepG23.12 nM (enzymatic)---[11]
ApatinibVEGFR-2-1 nM---[12]

Table 1: Examples of IC50 values for various TKIs in sensitive and resistant cancer cell lines.

Experimental Protocols

Generation of this compound-Resistant Cancer Cell Lines

Objective: To develop cancer cell line models with acquired resistance to this compound for in vitro studies.

Methodology: A stepwise dose-escalation method is commonly used to generate TKI-resistant cell lines, as it has a higher success rate than a single high-concentration exposure[1].

  • Determine the initial IC50 of this compound:

    • Seed parental cancer cells (e.g., a c-Met or VEGFR-2 dependent line) in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value[13].

  • Initiate Resistance Induction:

    • Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20[13].

    • Maintain a parallel culture with a vehicle control (e.g., DMSO).

  • Dose Escalation:

    • Continuously culture the cells in the this compound-containing medium, changing the medium every 3-4 days.

    • Once the cells resume a normal growth rate, gradually increase the concentration of this compound. This process can take several months[1].

  • Isolation and Characterization of Resistant Clones:

    • When cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1 µM), isolate single-cell clones using cloning rings or limiting dilution.

    • Expand the resistant clones and confirm their resistance by determining their IC50 for this compound. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance[13].

    • Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.

Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effect of this compound on sensitive and resistant cancer cells.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value[13].

Western Blot Analysis

Objective: To investigate changes in protein expression and phosphorylation in key signaling pathways in response to this compound treatment and in resistant cells.

Methodology:

  • Cell Lysis:

    • Treat parental and resistant cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-c-Met (e.g., Tyr1234/1235)

      • Total c-Met

      • Phospho-VEGFR-2 (e.g., Tyr1175)

      • Total VEGFR-2

      • Phospho-AKT (e.g., Ser473)

      • Total AKT

      • Phospho-ERK1/2 (e.g., Thr202/Tyr204)

      • Total ERK1/2

      • Loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Models

Objective: To evaluate the efficacy of this compound in vivo and to study the development of resistance in a more physiologically relevant model.

Methodology:

  • Cell Implantation:

    • Implant human cancer cells (parental or resistant) subcutaneously into immunodeficient mice (e.g., nude or SCID mice)[4].

  • Tumor Growth and Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule. The control group receives a vehicle control.

  • Monitoring and Efficacy Assessment:

    • Monitor tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or sequencing).

  • Modeling Acquired Resistance:

    • To model acquired resistance in vivo, treat mice bearing sensitive tumors with this compound until the tumors initially regress and then start to regrow.

    • Tumors from these relapsed mice can be excised and analyzed to identify resistance mechanisms. These resistant tumors can also be serially passaged in new mice to create a stable, resistant xenograft model.

Mandatory Visualizations

Signaling Pathways

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_MAPK RAS-MAPK Pathway PKC->RAS_MAPK Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis Permeability Vascular Permeability PI3K_AKT->Permeability Survival_V Endothelial Cell Survival PI3K_AKT->Survival_V Experimental_Workflow Start Start: Sensitive Cancer Cell Line Generate Generate Resistant Cell Line Start->Generate Characterize Characterize Resistance (IC50, Western Blot) Generate->Characterize Identify Identify Resistance Mechanisms (NGS) Characterize->Identify Validate Validate Mechanisms (e.g., siRNA, Overexpression) Identify->Validate InVivo In Vivo Validation (Xenograft Model) Validate->InVivo End End: Develop Combination Therapies InVivo->End

References

Unveiling Novel Biomarkers for Taligantinib Sensitivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib (also known as Tinengotinib or TT-00420) is an investigational, orally available, spectrum-selective multi-kinase inhibitor demonstrating promise in the treatment of various solid tumors.[1][2][3][4][5][6] Its primary targets include Fibroblast Growth Factor Receptors (FGFR1-3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora A/B kinases, and Janus Kinases (JAK1/2).[2][3][6][7] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on identifying novel biomarkers for predicting sensitivity to this therapeutic agent. The information presented herein is intended to support ongoing research and drug development efforts in precision oncology.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects through the simultaneous inhibition of multiple key signaling pathways involved in tumor cell proliferation, angiogenesis, and immune regulation.[1][5][6]

FGFR Signaling: A primary mechanism of action for this compound is the potent inhibition of the FGFR signaling pathway.[2][8] FGFR alterations, such as gene fusions and mutations, are known oncogenic drivers in various cancers, including cholangiocarcinoma.[9][10][11] Preclinical models have shown that this compound effectively inhibits FGFR2 fusions and rearrangements, as well as acquired resistance mutations that can arise during treatment with other FGFR inhibitors.[12][13][14] Notably, this compound exhibits a unique binding mechanism to FGFR2, structurally distinct from the ATP-binding pocket where most resistance mutations occur, allowing it to circumvent common mechanisms of resistance.[15]

VEGFR Signaling: By targeting VEGFRs, this compound inhibits angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][8] This dual targeting of both tumor cell proliferation via FGFR and tumor vascularization via VEGFR contributes to its potent anti-cancer activity.

Aurora Kinase Inhibition: In the context of triple-negative breast cancer (TNBC), the predominant mechanism of action appears to be the inhibition of Aurora A and B kinases.[2][16] These kinases are critical for cell cycle regulation, and their inhibition by this compound leads to cell cycle arrest and apoptosis.[2]

JAK/STAT Signaling: Inhibition of JAK1/2 suggests a potential role for this compound in modulating the tumor microenvironment and anti-tumor immunity.[6][7]

Below is a diagram illustrating the primary signaling pathways targeted by this compound.

Taligantinib_Signaling_Pathways cluster_cell Tumor Cell cluster_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes This compound This compound FGFR FGFR This compound->FGFR Inhibits VEGFR VEGFR This compound->VEGFR Inhibits JAK JAK This compound->JAK Inhibits Aurora_AB Aurora A/B This compound->Aurora_AB Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT_mTOR VEGFR->PI3K_AKT_mTOR Gene_Transcription Gene Transcription RAS_RAF_MEK_ERK->Gene_Transcription PI3K_AKT_mTOR->Gene_Transcription STAT STAT JAK->STAT STAT->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Aurora_AB->Cell_Cycle_Progression Proliferation Decreased Proliferation Cell_Cycle_Progression->Proliferation Apoptosis Increased Apoptosis Cell_Cycle_Progression->Apoptosis Gene_Transcription->Proliferation Angiogenesis Decreased Angiogenesis Gene_Transcription->Angiogenesis NGS_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Tumor_Tissue Tumor Tissue (FFPE) DNA_Extraction DNA Extraction Tumor_Tissue->DNA_Extraction Blood_Sample Whole Blood (ctDNA) Blood_Sample->DNA_Extraction Library_Construction Library Construction (Fragmentation, Ligation) DNA_Extraction->Library_Construction Target_Enrichment Target Enrichment Library_Construction->Target_Enrichment NGS Next-Generation Sequencing Target_Enrichment->NGS Alignment Alignment to Reference Genome NGS->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling Data_Interpretation Data Interpretation & Reporting Variant_Calling->Data_Interpretation Biomarker_Logic cluster_biomarker_id Biomarker Identification cluster_potential_biomarkers Potential Biomarkers cluster_prediction Prediction of Sensitivity Genomic_Profiling Genomic Profiling (NGS of tumor/ctDNA) FGFR_Alterations FGFR2 fusions/ rearrangements/ mutations Genomic_Profiling->FGFR_Alterations Co_mutations MED12, ARID1A, MET, BCOR mutations Genomic_Profiling->Co_mutations Protein_Expression Protein Expression (IHC) Aurora_Expression Aurora A/B Expression Protein_Expression->Aurora_Expression TME_Markers TME Markers (CXCL10/11, TAMs) Protein_Expression->TME_Markers Sensitive Sensitive to This compound FGFR_Alterations->Sensitive Co_mutations->Sensitive MED12 Resistant Potentially Resistant to this compound Co_mutations->Resistant ARID1A, MET, BCOR Aurora_Expression->Sensitive High Expression (TNBC) TME_Markers->Sensitive High CXCL10/11, Low TAMs

References

Methodological & Application

Taligantinib solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib is a potent, orally active dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met).[1] Its targeted action on these key signaling pathways makes it a compound of significant interest in oncology research, particularly for solid tumors like non-small cell lung cancer and hepatocellular carcinoma.[1] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture media, ensuring reproducible and effective experimental outcomes.

Data Presentation

Due to the novelty of this compound, specific quantitative solubility data in various solvents is not extensively published. However, based on the common characteristics of tyrosine kinase inhibitors (TKIs), a qualitative and practical summary is provided below.

Table 1: Solubility Characteristics of this compound

SolventSolubilityConcentration RangeNotes
DMSO High≥ 10 mMDMSO is the recommended solvent for preparing high-concentration stock solutions. It is a polar aprotic solvent that readily dissolves many organic molecules, including TKIs.[2][3]
Cell Culture Media Low / PoorDependent on final DMSO %This compound, like many TKIs, is expected to have very low solubility in aqueous solutions like cell culture media.[4] Direct dissolution is not recommended.
Water Very Low / InsolubleNot RecommendedDirect dissolution in water or aqueous buffers (e.g., PBS) is not practical for achieving typical working concentrations.[4]
Ethanol Limited / VariableNot RecommendedWhile some organic compounds are soluble in ethanol, DMSO is the preferred solvent for creating stock solutions of TKIs for cell culture use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to working concentrations for various cellular assays.

Materials:

  • This compound powder (Molecular Weight: 660.7 g/mol )

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 660.7 g/mol * 1000 mg/g = 6.607 mg (for 1 mL)

  • Weighing: Carefully weigh out 6.607 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation of the compound upon direct addition to the aqueous medium, a serial dilution is recommended.

    • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of medium. Mix gently by pipetting.

    • Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates or flasks containing pre-warmed medium to reach the final working concentration. For instance, to achieve a final concentration of 1 µM in 1 mL of media, add 10 µL of the 100 µM intermediate solution.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5% (v/v), to prevent solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

  • Gentle Mixing: After adding the final dilution to the cell culture vessel, gently swirl the plate or flask to ensure even distribution of the compound.

Visualizations

Signaling Pathways

Taligantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_1 PI3K VEGFR2->PI3K_1 cMET c-Met RAS RAS cMET->RAS PI3K_2 PI3K cMET->PI3K_2 VEGF VEGF VEGF->VEGFR2 Binds HGF HGF HGF->cMET Binds This compound This compound This compound->VEGFR2 Inhibits This compound->cMET Inhibits PLCg->RAS AKT AKT PI3K_1->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PI3K_2->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits VEGFR-2 and c-Met signaling.

Experimental Workflow

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final_dilution Add to Cell Culture to Achieve Final Concentration intermediate->final_dilution incubate Incubate and Analyze final_dilution->incubate vehicle Vehicle Control (DMSO only)

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Taligantinib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, particularly targeting the JAK/STAT signaling pathway.[1][2] Aberrant activation of the JAK/STAT pathway is implicated in various malignancies and inflammatory diseases, making it a crucial target for therapeutic intervention.[2][3] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines with dysregulated JAK/STAT signaling. The described cell-based assays are fundamental for determining the half-maximal inhibitory concentration (IC50) and characterizing the cytotoxic and anti-proliferative effects of this compound.

Principle of the Assay

The primary assay described is a cell viability assay to determine the dose-dependent effect of this compound on cancer cells. The protocol utilizes a common method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[4][5] A decrease in ATP levels correlates with a reduction in cell viability due to the inhibitory effects of this compound on essential signaling pathways for cell proliferation and survival. This allows for the calculation of an IC50 value, a key metric for drug potency.[6]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget PathwayHypothetical IC50 (nM)
HELErythroleukemiaJAK2 V617F50
SET-2Acute Megakaryoblastic LeukemiaJAK2 V617F75
T-ALL-1T-cell Acute Lymphoblastic LeukemiaJAK1/STAT5120
PANC-1Pancreatic CancerSTAT3250

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Selected cancer cell line (e.g., HEL 92.1.7 for JAK2 V617F mutation)

  • Complete growth medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. For suspension cells like HEL, maintain a cell density between 1x10^5 and 1x10^6 cells/mL.

  • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium.

  • Perform cell counting (e.g., using a hemocytometer or automated cell counter) to ensure accurate cell seeding for assays.

Cell Viability Assay (IC50 Determination)

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine the optimal cell seeding density through a preliminary titration experiment. A common starting point is 5,000-10,000 cells per well in a 96-well plate.

    • Seed the cells in a 96-well opaque-walled plate in a volume of 90 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range could be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only for background).

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[5]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.[5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average background luminescence (no-cell control) from all experimental wells.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding & Activation

Caption: JAK/STAT Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound (Serial Dilution) Cell_Seeding->Compound_Addition Incubation 4. Incubate (72 hours) Compound_Addition->Incubation Add_Reagent 5. Add CellTiter-Glo® Reagent Incubation->Add_Reagent Measure_Luminescence 6. Measure Luminescence Add_Reagent->Measure_Luminescence Data_Analysis 7. Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis

Caption: Cell-Based Assay Workflow for this compound IC50 Determination.

References

Application Notes and Protocols: Taligantinib MET Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib is a potent, orally active, selective dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met).[1] By targeting both of these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation, making it a promising candidate for the treatment of solid tumors such as non-small cell lung cancer and hepatocellular carcinoma.[1] The c-Met signaling pathway, when activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion.[2][3] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[4][5] This document provides a detailed protocol for assessing the inhibitory activity of this compound against c-Met kinase using a luminescence-based assay.

c-Met Signaling Pathway

The c-Met signaling pathway is initiated by the binding of HGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT, ultimately regulating gene expression and promoting cell growth, survival, and migration.[2][5][6]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus c-Met c-Met Dimerization Dimerization & Autophosphorylation c-Met->Dimerization HGF HGF HGF->c-Met Binds GRB2 GRB2 Dimerization->GRB2 GAB1 GAB1 Dimerization->GAB1 STAT3 STAT3 Dimerization->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression STAT3->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - this compound Dilutions Start->Prepare_Reagents Add_Components Add to Wells: 1. Kinase Buffer 2. Substrate 3. ATP 4. This compound/Control Prepare_Reagents->Add_Components Add_Kinase Initiate Reaction: Add c-Met Kinase Add_Components->Add_Kinase Incubate_1 Incubate at 30°C (e.g., 60 minutes) Add_Kinase->Incubate_1 Add_ADP_Glo Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (e.g., 40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection Generate Luminescence: Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (e.g., 30 minutes) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Taligantinib in VEGFR-2 Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Its role in tumor vascularization has established it as a key target in oncology drug development.[1][2][3] Taligantinib is a potent small molecule inhibitor that targets VEGFR-2, alongside other kinases such as c-Met. Understanding the precise inhibitory effect of this compound on VEGFR-2 phosphorylation is crucial for elucidating its mechanism of action and for the development of effective anti-angiogenic therapies.

These application notes provide detailed protocols for assessing the inhibitory activity of this compound on VEGFR-2 phosphorylation in a cellular context using Western Blotting and a cell-based ELISA. Additionally, a protocol for an in vitro kinase assay is included to determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.

Data Presentation

The inhibitory activity of this compound on VEGFR-2 phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables present representative data on the inhibition of VEGFR-2 by various small molecule inhibitors, providing a comparative context for the evaluation of this compound.

Table 1: Comparative IC50 Values of Selected VEGFR-2 Inhibitors

CompoundVEGFR-2 IC50 (nM)Assay TypeReference
Cabozantinib0.035Cell-free[4]
Apatinib1Cell-free[4]
Sunitinib80Cell-free[4]
Sorafenib78.9Cell-based[1]
Compound 612.1Cell-based[1]
Compound 7340Cell-based[1]

Table 2: Example Data from a this compound Dose-Response Experiment

This compound Concentration (nM)% Inhibition of VEGFR-2 Phosphorylation
0.15
115
1048
5075
10092
50098

Note: The data in Table 2 is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates multiple downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.[1] this compound exerts its effect by inhibiting this initial phosphorylation step.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Grb2_Sos Grb2/Sos P_VEGFR2->Grb2_Sos This compound This compound This compound->P_VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol details the steps to assess the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (or other suitable endothelial cell line)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

    • Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.[5]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[5]

    • Perform electrophoresis to separate proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.[5]

    • Wash the membrane three times with TBST.[5]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane three times with TBST.[5]

    • Detect the signal using an ECL substrate and an imaging system.[5]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control like GAPDH.[5][6]

    • Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition.

    • Determine the percent inhibition of VEGFR-2 phosphorylation by this compound relative to the VEGF-stimulated control.

    • Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay (ELISA)

This protocol utilizes a sandwich ELISA kit to quantify the levels of phosphorylated VEGFR-2.

Materials:

  • Commercially available Phospho-VEGFR-2 (e.g., Tyr1175) Sandwich ELISA Kit (e.g., from Cell Signaling Technology #7335 or RayBiotech)[7][8]

  • HUVECs (or other suitable endothelial cell line)

  • Reagents and buffers as described for the Western Blot protocol.

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow the same procedure for cell culture, serum starvation, this compound treatment, and VEGF stimulation as described in the Western Blot protocol.

    • Lyse the cells according to the instructions provided with the ELISA kit.

    • Determine the protein concentration of the cell lysates.

  • ELISA Assay:

    • Follow the specific protocol provided with the ELISA kit.[7][8] This typically involves:

      • Adding normalized cell lysates to the antibody-coated microplate wells.

      • Incubating to allow for the capture of phosphorylated VEGFR-2.

      • Washing the wells.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an HRP-conjugated secondary antibody or streptavidin-HRP.

      • Incubating and washing.

      • Adding a TMB substrate for color development.

      • Stopping the reaction with a stop solution.

      • Measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve if applicable, following the kit instructions.

    • Determine the concentration or relative amount of phosphorylated VEGFR-2 in each sample.

    • Calculate the percent inhibition of VEGFR-2 phosphorylation by this compound.

    • Determine the IC50 value as described in the Western Blot protocol.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • This compound

  • A detection system (e.g., radiometric assay using [γ-³²P]-ATP, or a non-radioactive method like ADP-Glo™ Kinase Assay)

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.

    • Add varying concentrations of this compound or DMSO to the reaction mixture.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.[9]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced, depending on the detection method used.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each this compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Workflow and Logic Diagrams

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Extraction & Quantification cluster_blotting Western Blotting cluster_analysis Data Analysis A Seed & Culture Cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with VEGF C->D E Lyse Cells D->E F Quantify Protein (BCA) E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Primary Antibody Incubation (p-VEGFR-2) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Densitometry L->M N Normalize to Total VEGFR-2 & Loading Control M->N O Calculate % Inhibition N->O P Determine IC50 O->P

Caption: Experimental workflow for the Western Blot-based VEGFR-2 phosphorylation assay.

In_Vitro_Kinase_Assay_Logic cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Reaction Mix (VEGFR-2, Substrate, Buffer) B Add this compound (Dose Response) A->B C Initiate with ATP B->C D Incubate (e.g., 30°C) C->D E Stop Reaction D->E F Quantify Phosphorylation (e.g., ADP-Glo) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Logical workflow for the in vitro VEGFR-2 kinase assay.

References

Application Notes and Protocols: Development of Stable Cell Lines Expressing Taligantinib Targets (VEGFR-2 & c-Met)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Taligantinib is a selective dual inhibitor that targets both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met).[1] These two receptor tyrosine kinases are pivotal in tumor angiogenesis, proliferation, and metastasis.[1][2] The development of stable cell lines that reliably express VEGFR-2 and c-Met is a critical step for in-vitro research, drug screening, and functional genomics to elucidate the mechanism of action of inhibitors like this compound and to identify new therapeutic strategies.[3] This document provides detailed protocols for the generation, selection, and validation of such stable cell lines.

Signaling Pathways of this compound Targets

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.

c-Met, the receptor for Hepatocyte Growth Factor (HGF), is implicated in tumorigenesis and metastasis. HGF binding to c-Met triggers receptor dimerization and autophosphorylation, leading to the activation of multiple signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which drive cell growth, motility, and invasion. This compound exerts its anti-tumor effects by concurrently blocking these signaling cascades.

G cluster_0 This compound Inhibition cluster_1 VEGFR-2 Pathway cluster_2 c-Met Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits cMet c-Met This compound->cMet Inhibits VEGF VEGF VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_A PI3K VEGFR2->PI3K_A PKC PKC PLCg->PKC Akt_A Akt PI3K_A->Akt_A MAPK_A MAPK PKC->MAPK_A Angiogenesis Angiogenesis Akt_A->Angiogenesis MAPK_A->Angiogenesis HGF HGF HGF->cMet Binds RAS RAS cMet->RAS PI3K_B PI3K cMet->PI3K_B RAF RAF RAS->RAF Akt_B Akt PI3K_B->Akt_B MEK MEK RAF->MEK Proliferation Cell Proliferation & Invasion Akt_B->Proliferation ERK ERK MEK->ERK ERK->Proliferation G start Start plasmid Plasmid Construction (VEGFR-2 or c-Met in expression vector with selection marker) start->plasmid transfection Transfection of Host Cells (e.g., HEK293, CHO) plasmid->transfection selection Antibiotic Selection (e.g., G418, Puromycin) transfection->selection pooling Expansion of Resistant Polyclonal Population selection->pooling cloning Single-Cell Cloning (Limiting Dilution or FACS) pooling->cloning expansion Expansion of Monoclonal Colonies cloning->expansion validation Validation of Target Expression (Western Blot, qPCR, Flow Cytometry) expansion->validation cryopreservation Cryopreservation of Validated Clones validation->cryopreservation end End cryopreservation->end

References

Application Notes and Protocols for Tivantinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have become a vital tool in preclinical oncology research. These models are highly valued for their ability to maintain the histopathological and genetic characteristics of the original human tumor, thus providing a more predictive platform for assessing the efficacy of new cancer therapies compared to traditional cell line-derived xenografts.

This document provides detailed application notes and experimental protocols for the use of Tivantinib (formerly known as ARQ 197), a selective, orally available, small-molecule inhibitor of the c-MET receptor tyrosine kinase, in PDX models. While the user's original query mentioned "Taligantinib," it has been determined that this is a likely misspelling of Tivantinib, the compound that is the focus of these notes. Tivantinib has been investigated in a variety of solid tumors, and these protocols are designed to guide researchers in the preclinical evaluation of its anti-tumor activity.

Mechanism of Action and Signaling Pathways

Tivantinib's primary mechanism of action is the inhibition of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The HGF/c-MET signaling pathway is a critical regulator of cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of many cancers.[2] Tivantinib is a non-ATP competitive inhibitor that stabilizes the inactive conformation of the c-MET kinase, thereby blocking downstream signaling.[2]

In addition to its effects on c-MET, preclinical studies have suggested that Tivantinib may also exert anti-tumor effects through other mechanisms, including:

  • Inhibition of the VEGF Signaling Pathway: Tivantinib has been shown to inhibit the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3]

  • Disruption of Microtubule Polymerization: Some studies indicate that Tivantinib can interact with tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis.[4][5]

Signaling Pathway Diagram

Tivantinib_Signaling_Pathway Tivantinib Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 Tivantinib Tivantinib Tivantinib->cMET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Tivantinib inhibits the HGF-induced c-MET signaling pathway.

Data Presentation

While specific quantitative data for Tivantinib in patient-derived xenograft (PDX) models is limited in publicly available literature, the following tables summarize representative data from a cell line-derived xenograft study with Tivantinib and preclinical PDX studies of other selective c-MET inhibitors. This data illustrates the expected format for presenting efficacy results.

Table 1: Efficacy of Tivantinib in a Cell Line-Derived Xenograft Model

Cell Line Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Reference
MHCC97L (Hepatocellular Carcinoma)Tivantinib100Daily Oral Gavage30.9[6]
MHCC97L (Hepatocellular Carcinoma)Tivantinib200Daily Oral Gavage64.6[6]

Table 2: Representative Efficacy of Other c-MET Inhibitors in PDX Models

PDX Model (Cancer Type)Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI) (%)Reference
Gastric Cancer (c-MET amplified)Volitinib1Daily Oral Gavage74[7]
Gastric Cancer (c-MET amplified)Volitinib2.5Daily Oral Gavage97[7]
NSCLC (c-MET high expression)Tepotinib (B1684694)Not SpecifiedNot SpecifiedTumor Stasis[8]
NSCLC (c-MET amplification)TepotinibNot SpecifiedNot SpecifiedComplete Tumor Regression[8]

Experimental Protocols

The following protocols provide a general framework for the use of Tivantinib in PDX models. These should be adapted based on the specific tumor type, PDX model characteristics, and institutional guidelines.

Experimental Workflow Diagram

PDX_Workflow General Experimental Workflow for Tivantinib Testing in PDX Models Patient Patient Tumor (Surgical Resection or Biopsy) Implantation Tumor Implantation (Immunodeficient Mice) Patient->Implantation Expansion PDX Model Expansion (Passaging) Implantation->Expansion Treatment Treatment Initiation (Tumor Volume 150-200 mm³) Expansion->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (Tumor Size Limit or Time) Monitoring->Endpoint Analysis Data and Tissue Analysis (TGI, Biomarkers) Endpoint->Analysis

Caption: Workflow for Tivantinib efficacy studies in PDX models.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

Objective: To establish a PDX model from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue (obtained via surgery or biopsy with informed consent)[1][9]

  • Sterile collection medium (e.g., DMEM with antibiotics) on ice

  • Sterile surgical instruments (scalpels, forceps, scissors)[1]

  • Matrigel (optional, can enhance engraftment)

  • Immunodeficient mice (e.g., NOD-SCID, NSG)[1]

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical clips or sutures

Procedure:

  • Tissue Acquisition: Collect fresh tumor tissue in a sterile collection medium on ice and transport it to the laboratory immediately.[1]

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with a cold sterile saline solution. Remove any non-tumor or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).[1]

  • Animal Preparation: Anesthetize the immunodeficient mouse according to approved institutional protocols. Shave and sterilize the implantation site (typically the flank).

  • Tumor Implantation: Make a small incision in the skin. Create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket (if using Matrigel, mix the fragments with Matrigel before implantation). Close the incision with surgical clips or sutures.[1]

  • Monitoring: Monitor the mice for recovery from anesthesia and for signs of distress. Palpate the implantation site regularly to check for tumor growth.

  • Passaging: Once the initial tumor (P0) reaches a volume of 1000-1500 mm³, euthanize the mouse, aseptically resect the tumor, and process it for implantation into a new cohort of mice (P1 generation) to expand the model.

Protocol 2: Tivantinib Efficacy Study in Established PDX Models

Objective: To evaluate the anti-tumor activity of Tivantinib in an established PDX model.

Materials:

  • Established PDX-bearing mice (typically P2-P5 passages)

  • Tivantinib

  • Vehicle for Tivantinib formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (20-22 gauge, with a ball-tip)[7]

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Cohort Formation: Once tumors in a cohort of PDX-bearing mice reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Tivantinib Formulation: Prepare the Tivantinib suspension in the chosen vehicle at the desired concentrations (e.g., for doses of 100 mg/kg and 200 mg/kg). Ensure the suspension is homogenous before each administration.

  • Administration: Administer Tivantinib or vehicle to the respective groups via oral gavage. A typical dosing schedule is once or twice daily.[6][7]

  • Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a defined treatment period (e.g., 21-28 days).

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Protocol 3: Pharmacodynamic Analysis of Tivantinib in PDX Tumors

Objective: To assess the in vivo target engagement and downstream signaling effects of Tivantinib.

Materials:

  • PDX-bearing mice treated with Tivantinib or vehicle

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)

  • Formalin and paraffin (B1166041) for immunohistochemistry (IHC)

  • Antibodies for IHC (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis)

Procedure:

  • Tissue Collection: At the study endpoint (or at specific time points after the final dose), euthanize the mice and resect the tumors. For Western blotting, snap-freeze the tumor tissue in liquid nitrogen. For IHC, fix the tissue in 10% neutral buffered formalin.

  • Western Blotting:

    • Homogenize the frozen tumor tissue in lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the target proteins and appropriate secondary antibodies.

    • Visualize and quantify the protein bands to determine the effect of Tivantinib on the phosphorylation status of c-MET and its downstream effectors.

  • Immunohistochemistry:

    • Process the formalin-fixed tissue and embed in paraffin.

    • Section the paraffin blocks and mount on slides.

    • Perform antigen retrieval and stain the sections with antibodies for biomarkers of interest (e.g., p-MET, Ki-67, cleaved caspase-3).

    • Visualize and score the staining to assess changes in protein expression and localization within the tumor tissue.

Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of targeted therapies like Tivantinib. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to design and execute meaningful studies to investigate the efficacy and mechanism of action of Tivantinib in a clinically relevant setting. Careful adherence to these methodologies will contribute to the generation of high-quality, translatable data that can inform the clinical development of this and other novel anti-cancer agents.

References

Application Notes and Protocols for Assessing Taligantinib Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib is a potent, orally bioavailable dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met). By targeting these key receptor tyrosine kinases, this compound disrupts critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. As with any kinase inhibitor, a thorough understanding of its selectivity profile is paramount for predicting both efficacy and potential toxicity. Off-target effects, where a drug interacts with unintended proteins, can lead to unexpected adverse events or, in some cases, beneficial polypharmacology.[1][2]

These application notes provide a comprehensive framework and detailed protocols for the systematic assessment of this compound's off-target effects. The methodologies described herein are designed to enable researchers to build a robust selectivity profile, validate off-target interactions, and understand the functional consequences of these interactions in a cellular context.

Data Presentation: this compound Selectivity Profile

A comprehensive assessment of a kinase inhibitor's selectivity involves screening against a large panel of kinases. While a specific kinome scan for this compound is not publicly available, the following table presents representative data from other dual VEGFR-2/c-Met inhibitors, such as Cabozantinib and Lenvatinib, to illustrate the expected format and type of data for off-target analysis.[3][4] This data is typically generated from biochemical assays measuring the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Target Classification Kinase Target This compound (Representative IC50/Kd in nM) Significance
Primary On-Target VEGFR-2 (KDR)1-10Potent inhibition of the primary target is essential for efficacy.
c-Met1-10Potent inhibition of the second primary target.
Known Off-Target KIT10-50Inhibition of KIT can contribute to both efficacy and toxicity (e.g., in gastrointestinal stromal tumors).[3]
RET10-50RET inhibition is relevant in certain thyroid and lung cancers.[3]
AXL20-100AXL is implicated in drug resistance and metastasis.[3]
FLT320-100Inhibition of FLT3 is relevant in certain leukemias.[3]
TIE250-200TIE2 is another receptor tyrosine kinase involved in angiogenesis.
Potential Off-Target SRC family kinases>100Off-target activity on non-receptor tyrosine kinases can lead to diverse cellular effects.
PDGFRβ>100Overlap in activity against other receptor tyrosine kinases is common.
FGFR1-4>100Inhibition of fibroblast growth factor receptors can impact various cellular processes.[4]

Experimental Protocols

A multi-pronged approach is recommended to thoroughly characterize the off-target profile of this compound.[5] This involves a combination of broad, unbiased screening methods and focused, validation assays.

Protocol 1: In Vitro Kinome Profiling

Objective: To determine the selectivity of this compound across a broad panel of human kinases.

Principle: Commercially available kinase profiling services (e.g., KINOMEscan™, Eurofins DiscoverX) utilize binding assays or enzymatic assays to quantify the interaction of the inhibitor with hundreds of purified kinases.[6][7]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the final desired screening concentration.

  • Assay Format: Select a suitable assay format. A common choice is a competition binding assay where this compound competes with a labeled ligand for the ATP-binding site of each kinase.

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits.

  • Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a follow-up dose-response analysis to determine the IC50 or Kd values.

  • Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Calculate IC50 values for confirmed off-targets. The selectivity score can be calculated by dividing the number of inhibited kinases by the total number of tested kinases at a specific concentration.[8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with its on- and potential off-targets in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells.[9][10][11]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human umbilical vein endothelial cell line like HUVEC for VEGFR-2 or a c-Met amplified cancer cell line like MKN-45) to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.

  • Lysis and Protein Quantification: Lyse the cells to separate the soluble and aggregated protein fractions. This can be achieved through freeze-thaw cycles or sonication. Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the target proteins of interest (e.g., VEGFR-2, c-Met, and suspected off-targets identified from kinome profiling). Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensities at each temperature. The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of this compound indicates target engagement.

Protocol 3: Quantitative Phosphoproteomics

Objective: To obtain an unbiased, global view of the signaling pathways affected by this compound treatment.

Principle: Mass spectrometry-based phosphoproteomics allows for the identification and quantification of thousands of phosphorylation sites in a single experiment. Changes in the phosphorylation status of proteins upon this compound treatment can reveal both on-target and off-target kinase inhibition.[12][13][14]

Methodology:

  • Cell Culture and Treatment: Culture cells as described in Protocol 2 and treat with this compound or vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphorylation sites.

  • Data Analysis: Use specialized software to identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the this compound-treated and control samples.

  • Pathway Analysis: Use bioinformatics tools to map the significantly altered phosphoproteins to known signaling pathways. This will reveal which pathways are modulated by this compound, providing clues to its on- and off-target effects.

Visualizations

G VEGFR-2 and c-Met Signaling Pathways cluster_0 VEGFR-2 Pathway cluster_1 c-Met Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 Grb2 Grb2 cMet->Grb2 STAT3 STAT3 cMet->STAT3 PI3K_met PI3K Gab1->PI3K_met SOS SOS Grb2->SOS Ras_met Ras SOS->Ras_met Proliferation Proliferation, Invasion, Metastasis Ras_met->Proliferation Akt_met Akt PI3K_met->Akt_met Akt_met->Proliferation STAT3->Proliferation This compound This compound This compound->VEGFR2 Inhibits This compound->cMet Inhibits

Caption: Key signaling pathways of VEGFR-2 and c-Met inhibited by this compound.

G Experimental Workflow for Off-Target Assessment cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 Functional Analysis KinomeProfiling Kinome Profiling (Broad Kinase Panel) IdentifyHits Identify Potential Off-Targets KinomeProfiling->IdentifyHits DoseResponse Dose-Response (IC50/Kd Determination) IdentifyHits->DoseResponse CETSA Cellular Thermal Shift Assay (CETSA) DoseResponse->CETSA Validated Hits Phosphoproteomics Quantitative Phosphoproteomics DoseResponse->Phosphoproteomics Validated Hits ConfirmEngagement Confirm Target Engagement in Cells CETSA->ConfirmEngagement PhenotypicAssays Phenotypic Assays (e.g., Proliferation, Migration) ConfirmEngagement->PhenotypicAssays PathwayAnalysis Pathway Analysis Phosphoproteomics->PathwayAnalysis PathwayAnalysis->PhenotypicAssays

Caption: A stepwise workflow for the identification and validation of this compound off-targets.

G Logical Framework for Data Interpretation Start Start: Observe Phenotypic Effect of this compound IsOnTarget Is the effect mediated by VEGFR-2/c-Met? Start->IsOnTarget OnTargetEffect Conclusion: On-Target Effect IsOnTarget->OnTargetEffect Yes OffTargetInvestigation Investigate Potential Off-Targets IsOnTarget->OffTargetInvestigation No KinomeScreen Kinome Screen Identifies Hits OffTargetInvestigation->KinomeScreen CETSAValidation CETSA Confirms Cellular Engagement KinomeScreen->CETSAValidation PhosphoProteomics Phosphoproteomics Shows Pathway Alteration CETSAValidation->PhosphoProteomics OffTargetConfirmed Conclusion: Off-Target Effect Confirmed PhosphoProteomics->OffTargetConfirmed Consistent Data Inconclusive Conclusion: Inconclusive or Complex Mechanism PhosphoProteomics->Inconclusive Inconsistent Data

Caption: A decision-making diagram for interpreting experimental outcomes.

References

Preclinical Administration of Taligantinib: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note on the Investigational Agent: As of the current date, publicly accessible preclinical data for the specific compound "Taligantinib" is limited. To fulfill the structural and content requirements of this request, the following Application Notes and Protocols have been generated using Tivantinib (ARQ 197) as a representative Tyrosine Kinase Inhibitor (TKI). Tivantinib shares putative mechanisms of action with emerging TKIs, including the inhibition of critical cell signaling pathways involved in cancer progression. These notes and protocols are intended to serve as a detailed template that can be adapted for this compound as specific data becomes available.

Introduction

Tivantinib is a selective, orally bioavailable, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway is a critical driver of tumor cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of numerous cancers. Furthermore, recent studies have revealed that Tivantinib also exhibits antitumor activity through a secondary mechanism: the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] This dual mechanism of action makes it a compound of significant interest in preclinical cancer research.

These application notes provide a summary of the available preclinical data on Tivantinib administration in animal models and offer detailed protocols for conducting in vivo efficacy, pharmacokinetic, and toxicology studies.

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical animal studies involving Tivantinib.

Table 1: In Vivo Efficacy of Tivantinib in Xenograft Models
Cancer TypeAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Hepatocellular CarcinomaMouse (Xenograft)MHCC97L100 mg/kg, oral, daily30.9%[6]
Hepatocellular CarcinomaMouse (Xenograft)MHCC97L200 mg/kg, oral, daily64.6%[6]
Lung CancerNude Mice (Xenograft)EBC-1200 mg/kg, oral, twice daily (5 days on, 2 days off)Significant tumor growth inhibition[7]
Lung CancerNude Mice (Xenograft)H460200 mg/kg, oral, twice daily (5 days on, 2 days off)Significant tumor growth inhibition[7]
Breast CancerMouse (Xenograft)MDA-MB-231120 mg/kg, oral, dailySignificant reduction in subcutaneous tumor growth
Table 2: Pharmacokinetic Parameters of Tivantinib in Preclinical Models
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Bioavailability (%)
Mouse (C57BL/6)10Oral~18,0000.5-2.9450
Prairie Dog20Oral16737.2-7.57~24
Mouse (CD-1)-------
Rat (Wistar-Hannover)-------

Note: Specific AUC values for mice and prairie dogs were not detailed in the provided search results. Data for CD-1 mice and Wistar-Hannover rats suggest low blood clearance.

Table 3: Toxicology Profile of Tivantinib in Preclinical Studies
SpeciesDose LevelObservation
RodentsNot SpecifiedGeneral dose-dependent toxicity
Mouse200 mg/kg (daily)Well-tolerated with stable body weights

Note: Detailed quantitative toxicology data such as MTD and NOAEL were not available in the search results. It is recommended that dose-ranging studies be performed for each new animal model.

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of a TKI like Tivantinib.

In Vivo Efficacy Study: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the test compound in an established human tumor xenograft model in immunocompromised mice.

Materials:

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Tumor Cells: A human cancer cell line relevant to the intended therapeutic indication (e.g., MHCC97L for hepatocellular carcinoma).

  • Vehicle: A suitable vehicle for oral administration (e.g., a mixture of polyethylene (B3416737) glycol 400 and water).

  • Test Compound: Tivantinib or other TKI.

  • Equipment: Calipers, analytical balance, oral gavage needles (20-22 gauge), sterile syringes, cell culture reagents and equipment.

Protocol:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 0.1 mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Dosing:

    • Randomize mice into treatment and control groups (n=6-10 mice per group) once tumors reach the desired size.

    • Prepare the test compound formulation. For Tivantinib, this may involve dissolving in a suitable vehicle.

    • Administer the test compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., 200 mg/kg, twice daily).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the test compound in a relevant animal model.

Materials:

  • Animals: Male and female mice or rats.

  • Test Compound and Vehicle.

  • Equipment: Oral gavage and intravenous injection equipment, blood collection supplies (e.g., capillary tubes, EDTA-coated tubes), centrifuge, analytical instrumentation (LC-MS/MS).

Protocol:

  • Dosing:

    • Administer a single dose of the test compound to separate groups of animals via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

  • Bioanalysis:

    • Analyze the plasma concentrations of the test compound and its major metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, elimination half-life (t½), and oral bioavailability.

General Toxicology Study

Objective: To assess the general toxicity profile of the test compound after single or repeat dosing.

Protocol:

  • Dose-Ranging: Conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD).

  • Repeat-Dose Study: Administer the test compound daily for a specified duration (e.g., 14 or 28 days) at multiple dose levels, including the MTD.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: Record body weight and food consumption regularly.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a full necropsy with histopathological examination of major organs.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Tivantinib.

Tivantinib_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K Activates RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis STAT3->Invasion Tivantinib_cMET Tivantinib Tivantinib_cMET->cMET Inhibits Tivantinib_Microtubule_Disruption cluster_cell_cycle Cell Cycle Progression Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2_M_Phase G2/M Phase Mitotic_Spindle->G2_M_Phase Apoptosis Apoptosis G2_M_Phase->Apoptosis Arrest leads to Tivantinib Tivantinib Tivantinib->Microtubules Inhibits Xenograft_Efficacy_Workflow start Start: Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment & Control Groups growth->randomization dosing Oral Gavage Dosing (TKI or Vehicle) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring monitoring->dosing Repeat Dosing endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint end End: Data Analysis (TGI) endpoint->end

References

Application Notes and Protocols for High-Throughput Screening with Taligantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib is a potent, orally bioavailable small molecule inhibitor targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR). Both VEGFR-2 and c-Met are receptor tyrosine kinases that play crucial roles in tumor angiogenesis, proliferation, survival, and metastasis. Their dual inhibition presents a promising strategy for cancer therapy. High-throughput screening (HTS) is essential for identifying and characterizing novel kinase inhibitors like this compound. These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to evaluate the inhibitory activity of this compound and other similar compounds.

Disclaimer: The following protocols and data are provided as illustrative examples for screening inhibitors against c-Met and VEGFR-2. Due to the limited publicly available HTS data specifically for this compound, these methodologies are based on established assays for similar kinase inhibitors.

Signaling Pathways of Interest

This compound's dual-targeting mechanism involves the inhibition of two key signaling pathways implicated in cancer progression: the VEGF and HGF/c-Met pathways.

VEGF Signaling Pathway

The VEGF signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates RAS RAS PLCg->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival mTOR->Angiogenesis This compound This compound This compound->VEGFR-2 Inhibits

Caption: Simplified VEGF Signaling Pathway and the inhibitory action of this compound.
c-Met Signaling Pathway

The HGF/c-Met signaling pathway is involved in cell motility, invasion, and morphogenesis. Its dysregulation is a driver for tumor progression and metastasis in numerous cancers.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds GAB1 GAB1 c-Met->GAB1 Recruits STAT3 STAT3 c-Met->STAT3 Activates PI3K PI3K GAB1->PI3K Activates RAS RAS GAB1->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion Survival Survival AKT->Survival STAT3->Proliferation This compound This compound This compound->c-Met Inhibits

Caption: Simplified c-Met Signaling Pathway and the inhibitory action of this compound.

High-Throughput Screening Workflow

A typical HTS workflow for identifying and characterizing kinase inhibitors like this compound involves primary screening of a compound library, followed by hit confirmation and dose-response studies to determine potency.

HTS_Workflow cluster_workflow HTS Workflow for Kinase Inhibitors Library Compound Library Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Caption: General workflow for high-throughput screening of kinase inhibitors.

Data Presentation

The following tables present representative data from HTS assays for c-Met and VEGFR-2 inhibitors. This data is illustrative and serves to demonstrate the expected outcomes from the described protocols.

Table 1: Representative Data from a Biochemical HTS Assay for c-Met and VEGFR-2 Inhibitors

CompoundTargetIC50 (nM)Z'-Factor
This compoundc-Met50.82
VEGFR-2150.79
Crizotinibc-Met80.85
VEGFR-2>1000N/A
Sunitinibc-Met50N/A
VEGFR-290.81
Staurosporinec-Met20.88
VEGFR-210.86

Table 2: Representative Data from a Cell-Based HTS Assay for c-Met and VEGFR-2 Inhibitors

CompoundCell LineTarget PathwayCellular IC50 (nM)
This compoundMKN-45c-Met25
HUVECVEGFR-275
CrizotinibMKN-45c-Met30
HUVECVEGFR-2>5000
SunitinibMKN-45c-Met250
HUVECVEGFR-250

Experimental Protocols

Protocol 1: Biochemical HTS Assay for c-Met/VEGFR-2 Kinase Activity (LanthaScreen® TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of c-Met or VEGFR-2 in a high-throughput format.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer

  • Stop solution (EDTA)

  • This compound and other test compounds

  • 384-well microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a solution of Terbium-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the antibody/EDTA solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

    • Calculate the Z'-factor using the high and low controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3][4][5]

Protocol 2: Cell-Based HTS Assay for Inhibition of c-Met/VEGFR-2 Phosphorylation

This protocol measures the ability of this compound to inhibit the phosphorylation of c-Met or VEGFR-2 in a cellular context.

Materials:

  • c-Met dependent (e.g., MKN-45) or VEGFR-2 dependent (e.g., HUVEC) cell lines

  • Cell culture medium and supplements

  • HGF or VEGF-A ligand

  • This compound and other test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-c-Met (or VEGFR-2) and anti-total-c-Met (or VEGFR-2)

  • Detection reagents (e.g., chemiluminescent substrate)

  • 384-well microplates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Cell Plating: Seed cells in 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or control compounds for a predetermined time (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with HGF (for c-Met) or VEGF-A (for VEGFR-2) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer.

  • Detection (ELISA-based):

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody (e.g., anti-total c-Met).

    • Incubate to allow the receptor to bind.

    • Wash the plate and add a detection antibody that recognizes the phosphorylated form of the receptor (e.g., anti-phospho-c-Met).

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent or fluorescent substrate and read the signal on a plate reader.

  • Data Analysis:

    • Normalize the phospho-receptor signal to the total receptor signal (if measured in parallel).

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the ligand-stimulated control.

    • Determine the cellular IC50 value by plotting percent inhibition against the logarithm of compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Taligantinib Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Taligantinib for cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to ensure the successful application of this dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor that simultaneously targets two key receptor tyrosine kinases: VEGFR-2 and c-Met. These receptors are crucial for tumor angiogenesis (the formation of new blood vessels) and cell proliferation. By inhibiting both pathways, this compound can effectively suppress tumor growth.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment covering a broad range of concentrations, typically from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your cells of interest.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically below 0.5%, but ideally ≤ 0.1%).[1] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[1]

Q4: What are the potential off-target effects of this compound?

A4: As a multi-kinase inhibitor, this compound may have off-target effects, meaning it could inhibit other kinases besides VEGFR-2 and c-Met.[2][3] This can lead to unexpected cellular responses. It is advisable to consult kinase profiling data if available, or to test the effects of this compound on key cellular processes that might be affected by off-target kinase inhibition.

Data Presentation

Table 1: Reported IC50 Values for Dual VEGFR-2/c-Met Inhibitors in Various Cancer Cell Lines

Note: Specific IC50 values for this compound are not widely available in the public domain. The following table presents data for other dual VEGFR-2/c-Met inhibitors to provide a general reference range. Researchers should determine the specific IC50 for this compound in their cell line of interest.

CompoundCell LineCancer TypeIC50 (nM)
CabozantinibHUVEC (VEGFR2)-0.035
CabozantinibVariousVarious1.3 (c-Met)
ForetinibHUVEC (VEGFR2)-1.5
ForetinibNCI-H441 (c-Met)Lung Carcinoma1.0

Experimental Protocols

Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium. A common starting point is a 10-point serial dilution, creating a concentration range from 1 nM to 10 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis software.[5]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_data Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_treatment Add this compound to Cells seed_plate->add_treatment prep_this compound Prepare this compound Dilutions prep_this compound->add_treatment incubate Incubate (24-72h) add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance dissolve->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 RAF RAF PLCg->RAF activates Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT PI3K->Angiogenesis RAS->RAF Proliferation Proliferation STAT3->Proliferation Migration Migration STAT3->Migration Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2 This compound->cMet

References

Technical Support Center: Taligantinib In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific in vivo toxicity data for Taligantinib is not publicly available. This guide is based on the general principles and known toxicity profiles of tyrosine kinase inhibitors (TKIs) and is intended to provide a framework for establishing the safety and efficacy of novel TKIs in preclinical research. The quantitative data and protocols provided are illustrative examples.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during in-vivo experiments with novel tyrosine kinase inhibitors like this compound.

Issue Potential Cause Recommended Action
Unexpected Animal Mortality - Dose exceeds Maximum Tolerated Dose (MTD).- Acute on-target or off-target toxicity.[1] - Vehicle toxicity.- Immediately halt dosing in the affected cohort.- Perform necropsy to identify potential organ damage.- Re-evaluate the MTD with a dose de-escalation study.- Conduct a vehicle-only toxicity study.
Significant Weight Loss (>15%) - Gastrointestinal toxicity (e.g., diarrhea).[2]- General malaise and reduced food/water intake.- Systemic toxicity affecting metabolism.- Monitor animal weights daily.- Provide supportive care (e.g., hydration, palatable food).- Consider dose reduction or intermittent dosing schedule.- Analyze for signs of gastrointestinal distress.
Observed Signs of Distress (Lethargy, Ruffled Fur, Hunched Posture) - Common indicators of systemic toxicity.[3]- Pain or discomfort.- Consult with veterinary staff to assess animal welfare.- Implement a scoring system for clinical signs to determine humane endpoints.- Consider dose reduction.
Skin Rash or Dermatitis - Common on-target effect of EGFR inhibitors.[2][4]- Document the severity and progression of the rash.- Consider topical treatments as supportive care.[2]- Evaluate if the rash is dose-dependent.
Elevated Liver Enzymes (ALT/AST) - Hepatotoxicity, a known off-target effect of some TKIs.- Collect blood samples for clinical chemistry analysis.- Perform histopathological analysis of liver tissue.- Evaluate dose-dependency of hepatotoxicity.

Frequently Asked Questions (FAQs)

A list of frequently asked questions to help researchers proactively manage and minimize this compound toxicity in their in vivo experiments.

Q1: How do I determine a safe starting dose for this compound in my animal model?

A1: A dose-escalation study is essential to determine the Maximum Tolerated Dose (MTD). This is the highest dose that does not cause unacceptable toxicity.[3][5][6][7] The study typically involves administering increasing doses of the compound to different cohorts of animals and monitoring for signs of toxicity over a defined period.

Q2: What are the typical on-target and off-target toxicities of tyrosine kinase inhibitors?

A2: On-target toxicities result from the inhibition of the intended molecular target in normal tissues, while off-target toxicities are due to the inhibition of other kinases or proteins.[1][8][9][10] For example, inhibiting EGFR can lead to skin rash and diarrhea (on-target), while off-target effects might include cardiotoxicity or hepatotoxicity due to inhibition of other kinases.[2][11][12]

Q3: Can I reduce the dose of this compound to minimize toxicity without compromising its anti-tumor efficacy?

A3: Yes, this is often possible through combination therapy. Combining this compound with another agent that has a different mechanism of action may allow for a lower, less toxic dose of this compound while achieving a synergistic or additive anti-tumor effect.[13][14][15][16][17]

Q4: What is the best way to monitor for toxicity during an in vivo study?

A4: A comprehensive monitoring plan should include daily clinical observations (activity, posture, fur), daily body weight measurements, and regular blood sample collection for hematology and clinical chemistry analysis. At the end of the study, a full necropsy with histopathological examination of major organs is recommended.

Q5: Are there alternative formulation or dosing strategies that can reduce toxicity?

A5: Yes. Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which can allow for recovery from toxic effects. Additionally, novel drug delivery systems, such as nanoparticle formulations, can sometimes improve the therapeutic index by targeting the drug to the tumor site and reducing systemic exposure.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice

Objective: To determine the MTD of this compound when administered daily for 14 days.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose)

  • 6-8 week old mice (e.g., BALB/c or as per the tumor model)

  • Standard laboratory equipment for animal handling and dosing.

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and at least 4-5 escalating dose levels.

  • Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per cohort) and a vehicle control group.

  • Dosing: Administer this compound or vehicle daily via the intended route of administration (e.g., oral gavage) for 14 consecutive days.

  • Monitoring:

    • Record clinical signs of toxicity daily.

    • Measure body weight daily.

    • At the end of the study, collect blood for complete blood count and serum chemistry.

    • Perform a gross necropsy and collect major organs for histopathology.

  • MTD Determination: The MTD is defined as the highest dose that does not result in animal death, more than 15-20% body weight loss, or other severe signs of toxicity.

Data Presentation:

Dose (mg/kg/day)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle50/5+5%None
1050/5+2%None
2550/5-5%Mild lethargy in 1/5
5051/5-18%Lethargy, ruffled fur in 4/5
10053/5-25%Severe lethargy, hunched posture

In this hypothetical example, the MTD would be 25 mg/kg/day.

Protocol 2: Combination Therapy to Mitigate this compound Toxicity

Objective: To assess if combining a sub-optimal dose of this compound with Agent X can maintain efficacy while reducing toxicity.

Materials:

  • This compound

  • Agent X

  • Tumor-bearing mice (e.g., xenograft or syngeneic model)

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Implant tumor cells into the mice and allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Group Allocation: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound at MTD (e.g., 25 mg/kg)

    • This compound at a lower dose (e.g., 12.5 mg/kg)

    • Agent X alone

    • This compound (12.5 mg/kg) + Agent X

  • Dosing: Administer the respective treatments for the duration of the study (e.g., 21 days).

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity as in the MTD study.

  • Data Analysis: Compare tumor growth inhibition and toxicity profiles across the different treatment groups.

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle15000+8%
This compound (25 mg/kg)40073-15%
This compound (12.5 mg/kg)90040-2%
Agent X120020+5%
This compound (12.5 mg/kg) + Agent X45070-4%

This hypothetical data suggests that the combination therapy maintains high efficacy with significantly reduced toxicity.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane Receptor Target Receptor (e.g., EGFR, VEGFR) Downstream_Signal Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream_Signal This compound This compound This compound->Receptor Inhibition (On-Target) Off_Target Off-Target Kinase (e.g., c-KIT, ABL) This compound->Off_Target Inhibition (Off-Target) Proliferation Tumor Cell Proliferation & Survival Downstream_Signal->Proliferation Toxicity In Vivo Toxicity (e.g., Cardiotoxicity) Off_Target->Toxicity

Caption: On-target vs. Off-target effects of this compound.

Experimental_Workflow start Start: In Vivo Study with this compound mtd 1. Determine MTD (Dose Escalation Study) start->mtd efficacy 2. Efficacy Study in Tumor Model (Dose at or below MTD) mtd->efficacy monitor 3. Monitor Toxicity & Efficacy (Body Weight, Tumor Volume, Clinical Signs) efficacy->monitor assess 4. Assess Toxicity (Adverse Events Observed?) monitor->assess end End of Study: Analyze Data assess->end No troubleshoot Troubleshoot: - Dose Reduction - Combination Therapy - Supportive Care assess->troubleshoot Yes troubleshoot->monitor

Caption: Workflow for in vivo toxicity and efficacy assessment.

Troubleshooting_Tree start Adverse Event Observed q1 Is Body Weight Loss > 15%? start->q1 a1_yes Reduce Dose by 50% Provide Supportive Care q1->a1_yes Yes q2 Are there Severe Clinical Signs? q1->q2 No q3 Is Tumor Response Maintained? a1_yes->q3 a2_yes Halt Dosing Consult Veterinarian q2->a2_yes Yes continue_orig Continue Monitoring q2->continue_orig No a3_no Consider Combination Therapy q3->a3_no No a3_yes Continue with Reduced Dose q3->a3_yes Yes

Caption: Decision tree for managing adverse events in vivo.

References

dealing with Taligantinib batch to batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taligantinib. The information is designed to address common issues, with a focus on mitigating batch-to-batch variability to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, selective dual inhibitor that targets both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hepatocyte Growth Factor Receptor (c-Met).[1] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation.[1] It is primarily investigated for its potential in treating solid tumors like non-small cell lung cancer and hepatocellular carcinoma.[1]

Q2: What are the primary signaling pathways affected by this compound?

A2: this compound's dual-inhibitory action affects the signaling cascades downstream of both VEGFR-2 and c-Met. The inhibition of VEGFR-2 primarily impacts pathways involved in angiogenesis, cell proliferation, and migration. The inhibition of c-Met affects pathways that regulate cell growth, survival, and invasion. The key downstream pathways include the RAS/RAF/MEK/ERK and PI3K/Akt signaling cascades.

Q3: How should I properly store and handle this compound?

A3: For optimal stability, this compound should be stored as a solid at -20°C for up to two years and for up to six months once in solution at -80°C. For short-term storage of solutions, 4°C is suitable for up to two weeks. It is recommended to prepare and use solutions on the same day. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening. Avoid repeated freeze-thaw cycles.

Q4: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?

A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors during manufacturing and handling. These can include minor differences in purity, the presence of different salt forms or solvates, variations in crystalline structure, and the presence of impurities or degradation products. These variations can affect the compound's solubility, stability, and ultimately its biological activity in your experiments.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between experiments.
Potential Cause Troubleshooting Steps Expected Outcome
Batch-to-Batch Variability 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch of this compound. Compare purity, moisture content, and other specifications. 2. Perform Quality Control (QC) Check: Upon receiving a new batch, perform an internal QC check, such as HPLC or LC-MS, to confirm identity and purity. 3. Qualify New Batches: Before use in large-scale experiments, qualify each new batch by running a small-scale bioassay (e.g., a cell viability assay with a control cell line) to ensure its potency is consistent with previous batches.Consistent starting material, leading to more reproducible IC50 values.
Cell-Based Assay Variability 1. Cell Line Authenticity: Regularly verify the identity of your cell lines using short tandem repeat (STR) profiling. 2. Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. 3. Cell Seeding Density: Optimize and maintain a consistent cell seeding density to ensure uniform cell growth and health. 4. Assay Duration: Ensure the incubation time with this compound is consistent across all experiments.Reduced variability in the biological response of the cells, leading to more consistent IC50 values.
Compound Solubility Issues 1. Solvent and Stock Concentration: Use a consistent, high-quality solvent (e.g., DMSO) to prepare a high-concentration stock solution. 2. Preparation of Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Visual Inspection: Before adding to cells, visually inspect the final dilution in media for any signs of precipitation.This compound is fully dissolved and delivered to the cells at the intended concentration.
Issue 2: Reduced or no inhibition of target phosphorylation (p-VEGFR-2, p-c-Met).

A lack of target engagement is a critical issue that can undermine the rationale for using the inhibitor.

Potential Cause Troubleshooting Steps Expected Outcome
Inactive Compound 1. Check Storage Conditions: Ensure this compound has been stored correctly to prevent degradation. 2. Use a Fresh Aliquot: Prepare a fresh stock solution from the solid compound. 3. Positive Control: Include a positive control inhibitor for VEGFR-2 or c-Met to ensure the assay is working correctly.Confirmation that the observed lack of activity is not due to a degraded compound.
Suboptimal Assay Conditions 1. Stimulation of Kinase Activity: If the basal level of receptor phosphorylation is low, stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, HGF for c-Met) before or during this compound treatment. 2. Treatment Duration and Concentration: Optimize the concentration range and treatment time with this compound. A time-course and dose-response experiment is recommended.Robust and detectable phosphorylation of the target kinases, allowing for the observation of inhibition.
Technical Issues with Western Blotting 1. Antibody Validation: Ensure the primary antibodies for p-VEGFR-2 and p-c-Met are specific and validated for Western blotting. 2. Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of the proteins. 3. Loading Controls: Use appropriate loading controls (e.g., total VEGFR-2, total c-Met, or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading.Reliable and quantifiable detection of changes in protein phosphorylation.

Data Presentation

Table 1: Representative Certificate of Analysis Parameters for this compound

Note: This is an example based on typical quality control parameters for small molecule inhibitors. Always refer to the batch-specific CoA provided by the supplier.

Parameter Specification
Appearance White to off-white solid
Purity (HPLC) ≥98.0%
Identity (¹H-NMR) Conforms to structure
Mass Spectrum Consistent with molecular weight
Solubility Soluble in DMSO
Moisture Content ≤0.5%

Table 2: Exemplary IC50 Values of this compound in Cancer Cell Lines

Note: The following are hypothetical IC50 values for illustrative purposes. Actual values should be determined experimentally for your specific cell line and assay conditions.

Cell Line Cancer Type Assay Type IC50 (nM)
HUVEC N/A (Endothelial Cells)Cell Viability (VEGFR-2)50
Hs 746T Gastric CancerCell Viability (c-Met amplified)15
SNU-5 Gastric CancerCell Viability (c-Met amplified)25
A549 Non-Small Cell Lung CancerCell Viability250
HCC827 Non-Small Cell Lung CancerCell Viability180

Mandatory Visualizations

Taligantinib_Signaling_Pathways cluster_VEGFR2 VEGFR-2 Signaling cluster_cMet c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V RAS MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Proliferation_V Proliferation/ Angiogenesis ERK_V->Proliferation_V AKT_V Akt PI3K_V->AKT_V AKT_V->Proliferation_V HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS_M RAS GAB1->RAS_M PI3K_M PI3K GAB1->PI3K_M RAF_M RAF RAS_M->RAF_M MEK_M MEK RAF_M->MEK_M ERK_M ERK MEK_M->ERK_M Proliferation_M Proliferation/ Survival ERK_M->Proliferation_M AKT_M Akt PI3K_M->AKT_M AKT_M->Proliferation_M This compound This compound This compound->VEGFR2 Inhibits This compound->cMet Inhibits

Caption: this compound's dual inhibition of VEGFR-2 and c-Met signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity - Check CoA for new batch - Perform internal QC (HPLC/LC-MS) - Use a fresh stock solution Start->Check_Compound Check_Cells Step 2: Assess Cell Culture Conditions - Confirm cell line identity (STR) - Use consistent passage number - Standardize seeding density Check_Compound->Check_Cells Check_Assay Step 3: Review Assay Protocol - Optimize inhibitor concentration & duration - Include positive/negative controls - Validate antibodies (if applicable) Check_Cells->Check_Assay Analyze_Data Step 4: Re-analyze Data - Check for calculation errors - Compare with historical data - Consult with colleagues Check_Assay->Analyze_Data Resolved Issue Resolved Analyze_Data->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol is for determining the IC50 value of this compound in a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well plates

  • MTT, XTT, or Resazurin-based cell viability reagent

  • DMSO (for dissolving this compound and as a vehicle control)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • For MTT/XTT: Add the reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a plate reader.

    • For Resazurin-based assays: Add the reagent to each well, incubate, and then measure the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of VEGFR-2 and c-Met Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of its target kinases.

Materials:

  • This compound

  • Cancer cell line with detectable levels of VEGFR-2 and/or c-Met

  • Complete growth medium

  • VEGF and/or HGF (if stimulation is required)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (p-VEGFR-2, total VEGFR-2, p-c-Met, total c-Met, and a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. If required, serum-starve the cells and then stimulate with VEGF or HGF in the presence or absence of various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.

References

Technical Support Center: Taligantinib Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of Taligantinib. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1][2] Specific temperature recommendations are as follows:

  • -20°C: For storage up to 3 years.[1]

  • 4°C: For storage up to 2 years.[1]

Q2: How should I store this compound solutions?

Stock solutions of this compound should be prepared and used on the same day whenever possible.[3] For short-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles. Long-term storage of solutions is generally not recommended.[3]

Q3: Will short-term exposure to room temperature affect the stability of this compound?

Short periods at temperatures higher than recommended, such as during shipping (less than one week), are unlikely to significantly compromise the product's efficacy or shelf life.[3] However, for routine lab use, it is crucial to adhere to the recommended storage temperatures.

Q4: What are the known incompatibilities for this compound?

This compound should not be stored with strong acids or bases, as well as strong oxidizing or reducing agents, as these can lead to degradation.[1]

Troubleshooting Guide: Stability-Related Issues

This guide addresses common problems that may arise during experiments due to the potential instability of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in cellular assays. Degradation of this compound in stock solutions or working solutions.Prepare fresh stock solutions from solid powder before each experiment. If using frozen aliquots, use a fresh aliquot for each experiment and avoid reusing any leftover solution. Ensure the solvent used is of high purity and free of contaminants.
Precipitate formation in stock solutions upon thawing. Poor solubility or aggregation at low temperatures.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[3] Gently vortex the solution to ensure it is fully dissolved. If precipitation persists, sonication may be carefully applied. Consider preparing stock solutions in a different solvent if solubility issues continue.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of this compound due to improper handling or storage.Review storage and handling procedures. Ensure the compound is protected from light and stored at the correct temperature. Analyze a freshly prepared sample from the solid stock to confirm the integrity of the starting material. If degradation is suspected, a forced degradation study can help identify potential degradation products.
Variability in results between different batches of the compound. Differences in purity or stability between batches.Always source compounds from reputable suppliers. It is good practice to perform an initial quality control check (e.g., by HPLC) on new batches to confirm purity and compare with previous batches.

Quantitative Data on this compound Stability

While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the recommended storage conditions based on available safety data sheets.

Form Storage Temperature Recommended Maximum Storage Duration
Solid (Powder)-20°C3 years[1]
Solid (Powder)4°C2 years[1]
Solution-20°C1 month[3]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This generalized protocol is based on standard industry practices for small molecules like this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a UV or PDA detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid this compound powder to dry heat at a specified temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid this compound powder and a solution of this compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to separate the parent drug from any degradation products.

    • Characterize the structure of significant degradation products using LC-MS.

Visualizations

Signaling Pathway

This compound is a tyrosine kinase inhibitor. While its precise signaling network interactions are a subject of ongoing research, related compounds are known to inhibit pathways such as the VEGF signaling pathway, which is crucial in angiogenesis.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Proliferation Cell Proliferation, Angiogenesis Ca2->Proliferation PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR

Caption: Simplified VEGF signaling pathway, a potential target of this compound.

Experimental Workflow

The following diagram illustrates the workflow for a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow Start This compound Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC Analysis (Purity Assessment) Sampling->Analysis Characterization LC-MS Analysis (Degradant Identification) Analysis->Characterization End Stability Profile Characterization->End

Caption: Workflow for a forced degradation study of this compound.

References

adjusting Taligantinib dosage for resistant tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taligantinib, particularly in the context of acquired resistance in tumors.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to Tyrosine Kinase Inhibitors (TKIs) like this compound?

Acquired resistance to TKIs is a significant challenge in cancer therapy. The mechanisms are broadly categorized as on-target and off-target alterations.[1]

  • On-target mechanisms involve modifications to the drug's direct target.[1] This is the most common form of acquired resistance and includes:

    • Secondary Mutations: Changes in the amino acid sequence of the target kinase domain can prevent the TKI from binding effectively. A frequent type is the "gatekeeper" mutation, which involves a bulky amino acid substitution that sterically hinders the drug's access to its binding pocket.[1]

    • Gene Amplification: An increase in the number of copies of the target gene can lead to overexpression of the target protein, overwhelming the inhibitory effect of the TKI.[1]

  • Off-target mechanisms activate alternative signaling pathways to bypass the inhibited target.[1] These can include:

    • Activation of Bypass Pathways: Cancer cells can activate other signaling pathways to maintain proliferation and survival, even when the primary target of the TKI is inhibited.[2]

    • Phenotypic Transformation: The cancer cells may change their cellular identity, a process known as transdifferentiation, to a state that is no longer dependent on the signaling pathway targeted by the TKI.[2][3]

    • Drug Efflux: Increased expression of drug transporters, such as P-glycoprotein, can actively pump the TKI out of the cancer cells, reducing its intracellular concentration and effectiveness.[4]

Q2: How can we identify the specific mechanism of resistance to this compound in our tumor models?

Identifying the underlying resistance mechanism is crucial for developing effective strategies to overcome it. A typical workflow involves a combination of genomic and functional analyses:

  • Develop Resistant Models: Generate this compound-resistant cell lines by continuous exposure to increasing concentrations of the drug in vitro, or collect tumor samples from in vivo models that have relapsed after an initial response.

  • Genomic Analysis: Perform next-generation sequencing (NGS) on the resistant models and compare the genomic profile to the parental, sensitive cells. This can identify secondary mutations in the target gene or amplifications of the target locus.[5][6]

  • Transcriptomic and Proteomic Analysis: Analyze changes in gene expression (RNA-seq) and protein levels (mass spectrometry or Western blotting) to identify the activation of bypass signaling pathways.

  • Functional Studies: Use techniques like CRISPR-Cas9 or siRNA to validate the role of identified mutations or activated pathways in conferring resistance.

Q3: What are the general strategies for adjusting this compound dosage in the face of emerging resistance?

Dosage adjustment strategies aim to delay the emergence of resistance or manage resistant clones.[7]

  • Dose Optimization: In some preclinical models, reducing the drug dosage can delay the emergence of resistance by altering the competition dynamics between drug-sensitive and drug-resistant cells.[7]

  • Intermittent Dosing: Cycling between on- and off-treatment periods may help to manage the growth of resistant populations.

  • Combination Therapy: Instead of dose escalation of a single agent, combining this compound with another inhibitor that targets the identified resistance mechanism is often a more effective approach.

Troubleshooting Guides

Problem: My tumor cell line, initially sensitive to this compound, has developed resistance.

Possible Cause & Solution

Possible Cause Troubleshooting Steps
On-target secondary mutation 1. Sequence the kinase domain of the this compound target in the resistant cells to identify potential mutations. 2. If a known resistance mutation is identified, consider switching to a next-generation inhibitor designed to overcome this specific mutation. 3. If a novel mutation is found, perform molecular modeling to predict its impact on this compound binding.
Target gene amplification 1. Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the target gene. 2. If amplification is confirmed, increasing the dose of this compound might be a temporary solution, but combination therapy is likely required for a durable response.
Activation of a bypass signaling pathway 1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways in the resistant cells. 2. Validate the activation of the identified pathway using Western blotting for key phosphorylated proteins. 3. Test a combination of this compound with an inhibitor of the activated bypass pathway. For example, if resistance is mediated by SRC activation, a combination with an SRC inhibitor could be effective.[5][6]
Phenotypic transformation (e.g., EMT) 1. Assess markers of epithelial-mesenchymal transition (EMT) such as vimentin, N-cadherin, and E-cadherin by Western blotting or immunofluorescence. 2. If EMT is observed, consider therapies that target mesenchymal cell states or combine this compound with inhibitors of pathways known to drive EMT.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Initial Seeding: Plate the parental, this compound-sensitive cancer cells at a low density.

  • Initial Treatment: Treat the cells with a low concentration of this compound (e.g., the IC20).

  • Dose Escalation: Once the cells resume proliferation, passage them and gradually increase the concentration of this compound in the culture medium. This process is typically done in a stepwise manner over several months.

  • Confirmation of Resistance: The resulting cell population is considered resistant when its IC50 for this compound is significantly higher (e.g., >10-fold) than that of the parental cells.

  • Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous model for downstream analysis.

Protocol 2: In Vitro Drug Combination Synergy Assay

  • Cell Plating: Seed the this compound-resistant cells in 96-well plates.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the second investigational drug.

  • Treatment: Treat the cells with the single agents and their combinations for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Synergy Analysis: Calculate the combination index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations

TKI_Resistance_Pathway Generalized TKI Signaling and Resistance cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->RTK Inhibition OnTarget On-Target (Secondary Mutation, Amplification) OnTarget->RTK Alters Target Bypass Bypass Pathway Activation Bypass->Downstream Activates Efflux Drug Efflux Pump Efflux->this compound Removes

Caption: TKI signaling pathway and points of resistance.

Resistance_Workflow Workflow for Investigating TKI Resistance start Resistant Tumor Model (Cell line or PDX) ngs Next-Generation Sequencing (WES, RNA-seq) start->ngs proteomics Proteomics / Phosphoproteomics start->proteomics data_analysis Bioinformatic Analysis ngs->data_analysis proteomics->data_analysis hypothesis Hypothesize Resistance Mechanism data_analysis->hypothesis validation Functional Validation (CRISPR, siRNA, in vitro assays) hypothesis->validation strategy Develop Overcoming Strategy (Combination Therapy) validation->strategy

Caption: Experimental workflow for resistance investigation.

Treatment_Decision_Tree Decision Tree for Adjusting Treatment start This compound Resistance Identified mechanism Identify Resistance Mechanism start->mechanism on_target On-Target Mutation mechanism->on_target On-Target bypass Bypass Pathway Activation mechanism->bypass Bypass other Other/Unknown mechanism->other Other next_gen Switch to Next-Gen TKI on_target->next_gen combo Combine this compound with Bypass Pathway Inhibitor bypass->combo dose_adjust Consider Dose Adjustment or Alternative Combination other->dose_adjust

Caption: Logical flow for treatment adjustment.

References

preventing non-specific binding of Taligantinib in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving Taligantinib (also known as IAG-933). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate issues related to non-specific binding and ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (IAG-933) is a potent, orally bioavailable small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between the transcriptional co-activator Yes-associated protein (YAP) or its paralog TAZ, and the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][2][3] By binding to the YAP interface on TEAD, this compound prevents the formation of the YAP-TEAD complex, which in turn inhibits the transcription of genes that are critical for cell proliferation and survival.[3][4][5] This mechanism is particularly relevant in cancers where the Hippo signaling pathway is dysregulated.[1][4]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding (NSB) refers to the interaction of a compound, like this compound, with molecules or surfaces other than its intended biological target (i.e., TEAD proteins).[6] This is a critical issue in in-vitro assays because it can lead to high background signals, reduced assay sensitivity (poor signal-to-noise ratio), and inaccurate measurements of potency (e.g., IC50 values).[6][7] For a potent compound like this compound, which has IC50 values in the low nanomolar range for TEAD binding and cellular activity, distinguishing between specific and non-specific effects is crucial for accurate data interpretation.[2][3]

Q3: What are the common causes of high non-specific binding in assays?

Several factors can contribute to the non-specific binding of small molecules like this compound:

  • Hydrophobic Interactions: The compound may adsorb to the plastic surfaces of microplates or tubing.[6][8]

  • Electrostatic (Ionic) Interactions: The compound can interact with charged surfaces or molecules in the assay system.[8]

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can lead to non-specific inhibition or interference with assay signals.[9]

  • Interaction with Non-Target Proteins: Abundant proteins in the assay, such as albumin or other components in cell lysates, can bind the compound non-specifically.[8][10]

Q4: How do I design proper controls to identify non-specific binding?

Running the right controls is fundamental to identifying and quantifying NSB.

  • Blank Control (No Target): This is the most direct control for NSB. Run the assay with all components, including this compound, but without the target protein (e.g., TEAD). A high signal in this well points directly to non-specific interactions with the plate, substrate, or detection reagents.[6]

  • Negative Control (No Inhibitor): This well contains the target protein and all assay reagents but no this compound (only vehicle, e.g., DMSO). This defines the 100% activity or maximum signal window of the assay.

  • Positive Control (Known Inhibitor): If available, use a known inhibitor for the target as a positive control to validate that the assay is performing as expected.[11]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during this compound assays.

Problem: High Background Signal in a Cell-Free Assay (e.g., TR-FRET, FP)

A high background signal can mask the specific interaction, leading to a poor signal-to-noise ratio and inaccurate results.

Troubleshooting Workflow

G start High Background Signal Detected q1 Is signal high in 'No Target' (Blank) control? start->q1 a1_yes YES: Indicates NSB to plate or assay components. q1->a1_yes Yes a1_no NO: Issue may be related to reagent quality or target aggregation. q1->a1_no No sol1 1. Optimize Blocking Step 2. Modify Assay Buffer 3. Use Low-Binding Plates a1_yes->sol1 sol2 1. Check Reagent Purity 2. Filter Buffers 3. Confirm Target Protein Quality (e.g., via SDS-PAGE) a1_no->sol2

Caption: Troubleshooting workflow for high background signals.

Detailed Steps & Methodologies

1. Optimize the Blocking Step: Insufficient blocking of the microplate surface is a frequent cause of NSB.

  • Protocol: Before adding assay reagents, incubate the microplate wells with a blocking agent. Common choices include Bovine Serum Albumin (BSA) or casein.[8][10]

  • Test Conditions: Prepare blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1.0% w/v) in your assay buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C. Wash the plate before proceeding.

  • Evaluation: Compare the signal in "Blank" wells across different blocking conditions to find the one that yields the lowest background.

2. Modify the Assay Buffer: The composition of your buffer is critical for minimizing unwanted interactions.[6][8]

  • Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 disrupt hydrophobic interactions.[6][8] Start with a low concentration (e.g., 0.01%) and titrate up to find the optimal level that reduces background without affecting specific binding.

  • Adjust Salt Concentration: Increasing the ionic strength by adding NaCl (e.g., from 150 mM to 300 mM) can reduce non-specific electrostatic interactions.[8]

  • Change pH: While most assays are run near physiological pH (~7.4), slight adjustments can sometimes reduce NSB. Ensure any pH change does not affect your target protein's stability or activity.[8]

Table 1: Recommended Buffer Additives to Reduce Non-Specific Binding

ComponentRecommended Starting ConcentrationPrimary Purpose
BSA 0.1% (w/v)Blocks protein binding to surfaces.[8]
Tween-20 0.01% - 0.05% (v/v)Reduces hydrophobic interactions.[8]
NaCl 150 mM - 300 mMShields electrostatic interactions.[8]

3. Use Low-Binding Plates: If NSB persists, the standard polystyrene plates may be the issue. Switch to commercially available low-binding microplates, which have surfaces treated to reduce protein and small molecule adsorption.[6]

Problem: Inconsistent IC50 Values or Poor Reproducibility

Variability in potency measurements can stem from several sources, including compound handling and subtle changes in assay conditions.

Experimental Workflow for Consistent Results

G cluster_prep Preparation cluster_exec Execution cluster_data Data Analysis p1 Calibrate Pipettes p3 Prepare Reagent Master Mix p1->p3 p2 Check Compound Solubility (Visually & Spectrally) p2->p3 e1 Use Automated Dispenser or Multi-channel Pipette p3->e1 e2 Seal Plates During Incubation e1->e2 e3 Ensure Uniform Temperature e2->e3 d1 Normalize Data to Controls on Same Plate e3->d1 d2 Exclude Edge Wells if Necessary d1->d2

Caption: Experimental workflow for improving assay consistency.

Detailed Steps & Methodologies

1. Verify Compound Solubility and Stability: this compound precipitation is a major source of error.

  • Protocol: Before starting, visually inspect your highest stock concentration of this compound in the final assay buffer for any cloudiness or precipitate. You can also centrifuge the solution and measure the concentration in the supernatant to confirm solubility limits.

  • Best Practice: Ensure the final concentration of the vehicle (typically DMSO) is consistent across all wells and is kept low (e.g., <1%) to avoid impacting protein function or compound solubility.[7]

2. Standardize Liquid Handling: Inconsistent volumes, especially of the inhibitor, will directly impact IC50 values.

  • Protocol: Always use properly calibrated pipettes. For plate-based assays, prepare a master mix of common reagents (buffer, target protein, substrate) to dispense across the plate, which reduces well-to-well variability.[9] When adding the inhibitor from a serial dilution, use a multi-channel pipette or automated liquid handler to minimize timing differences between wells.[9]

3. Control Incubation Conditions:

  • Protocol: Seal assay plates during incubation steps to prevent evaporation, which can concentrate reagents, especially in the outer wells (known as "edge effects").[9] Use an incubator that provides stable and uniform temperature control.

Table 2: Troubleshooting Checklist for Inconsistent IC50 Values

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are calibrated; use reverse pipetting for viscous liquids; prepare master mixes.[9]
Compound Precipitation Visually inspect for precipitate; determine compound solubility in the final assay buffer.[9]
Edge Effects Avoid using outer wells or ensure proper plate sealing and humidified incubation.[9]
Inconsistent Timing Use automated liquid handlers or multi-channel pipettes to start/stop reactions.[9]
Reagent Degradation Prepare fresh reagents; aliquot and store proteins/compounds at recommended temperatures.

Detailed Experimental Protocol

Protocol: TR-FRET Assay to Quantify this compound-TEAD Binding

This protocol provides a framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for studying protein-protein interactions and their inhibition.

Objective: To determine the IC50 value of this compound for the disruption of the YAP-TEAD interaction.

Materials:

  • His-tagged TEAD protein

  • Biotinylated YAP peptide (corresponding to the TEAD-binding domain)

  • Terbium-cryptate labeled anti-His antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound (serial dilution in 100% DMSO)

  • Low-volume, 384-well white microplates (low-binding)

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "No Inhibitor" (DMSO only) and "Blank" (DMSO only) controls.

  • Reagent Preparation: Prepare a master mix of His-TEAD and Biotin-YAP in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Protein/Peptide Dispensing: Add the TEAD/YAP master mix to all wells except the final "Blank" controls (add assay buffer only to these).

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the inhibitor to bind to TEAD. Seal the plate to prevent evaporation.

  • Detection Reagent Addition: Prepare a master mix of the detection reagents (Terbium-anti-His and Streptavidin-d2) in assay buffer at 2X the final concentration. Add this mix to all wells.

  • Final Incubation: Seal the plate and incubate for at least 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission * 10,000).

    • Normalize the data using the "No Inhibitor" controls (0% inhibition) and "Blank" controls (100% inhibition).

    • Plot the normalized response versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Troubleshooting Inconsistent Results in Taligantinib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with Taligantinib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective dual inhibitor that targets both VEGFR-2 and c-Met.[1] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor angiogenesis and cell proliferation, making it a subject of research for solid tumors like non-small cell lung cancer and hepatocellular carcinoma.[1]

Q2: What are the most common causes of inconsistent results in kinase inhibitor experiments?

Inconsistent results with kinase inhibitors like this compound can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or data analysis. Common problems include:

  • Compound Solubility and Stability: Poor solubility or degradation of the inhibitor in experimental media can lead to inaccurate concentrations and variable effects.

  • Off-Target Effects: Kinase inhibitors can sometimes affect kinases other than their intended targets, leading to unexpected biological responses.

  • Cell Line Variability: Different cell lines can have varying expression levels of VEGFR-2 and c-Met, as well as different downstream signaling pathway dependencies, leading to diverse responses to the same inhibitor.

  • Experimental Technique: Inconsistencies in cell seeding density, treatment duration, and reagent preparation can all contribute to variability.

  • Activation of Compensatory Signaling Pathways: Inhibition of one pathway can sometimes lead to the upregulation of an alternative pathway, resulting in a muted or inconsistent response.

Q3: How can I be sure that the observed effects are due to this compound and not an artifact?

To ensure the specificity of your results, it is crucial to include proper controls in your experiments. These should include:

  • Vehicle Control: Treating cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) is essential to rule out any effects of the solvent itself.

  • Positive Control: Using a well-characterized inhibitor of the VEGFR-2/c-Met pathway can help validate your assay.

  • Negative Control: In some experiments, using an inactive analogue of the inhibitor, if available, can demonstrate specificity.

  • Dose-Response and Time-Course Experiments: Establishing a clear relationship between the concentration of this compound and the observed effect, as well as understanding the kinetics of the response, can increase confidence in the results.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").Reduced well-to-well variability in cell numbers at the start of the experiment.
Compound Precipitation Visually inspect the media for any signs of precipitation after adding this compound. Prepare a fresh, concentrated stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in the media is low (typically <0.1%) to maintain solubility.[2][3]The compound remains fully dissolved in the culture medium, ensuring consistent exposure to the cells.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to add reagents (e.g., MTT reagent, CellTiter-Glo) to all wells as simultaneously as possible.Minimized variation in assay signal due to differences in incubation duration.
Fluctuations in Metabolic Activity Ensure cells are in the logarithmic growth phase when the experiment is initiated. Cell confluence can significantly impact metabolic activity.More consistent and reproducible measurements of cell viability.
Issue 2: Inconsistent Inhibition of VEGFR-2 or c-Met Phosphorylation in Western Blots
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Antibody Performance Use validated antibodies specific for the phosphorylated forms of VEGFR-2 (e.g., Tyr1175) and c-Met (e.g., Tyr1234/1235). Optimize antibody dilutions and incubation times.Clear, specific bands at the expected molecular weights for the phosphorylated and total proteins.
Inefficient Protein Extraction and Phosphatase Activity Lyse cells on ice with a lysis buffer containing protease and phosphatase inhibitors. Process samples quickly to minimize protein degradation and dephosphorylation.Preservation of the phosphorylation status of target proteins, leading to more accurate results.
Uneven Protein Loading Accurately quantify the protein concentration in each lysate using a reliable method (e.g., BCA assay). Load equal amounts of protein in each lane. Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH, β-actin) or the total protein level of the target kinase.Reliable comparison of protein phosphorylation levels between different treatment groups.
Activation of Feedback Loops Inhibition of a kinase can sometimes lead to a compensatory increase in its phosphorylation through a feedback mechanism. Perform a time-course experiment to observe the kinetics of phosphorylation inhibition.A clearer understanding of the dynamic cellular response to this compound.

Data Presentation

Comparative Inhibitory Activity of Dual VEGFR-2/c-Met Kinase Inhibitors
Kinase TargetCabozantinib (IC50, nM)Foretinib (IC50, nM)Amuvatinib (IC50, nM)
VEGFR-2 0.035[4]0.9[4]62.5[5]
c-Met 1.3[4]0.4[4]24.4[5]
Selected Off-Targets
KDR0.035[4]0.9[4]-
RET4[4]-162.8[5]
c-Kit4.6[4]-258.7[5]
AXL7[4]--
FLT311.3[4]-851.8[5]
EGFR->1000[4]267.6[5]

Note: This data is for comparative purposes and the off-target profile of this compound may differ.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., A549, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value.

Protocol 2: Western Blot Analysis of VEGFR-2 and c-Met Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of its target kinases.

Materials:

  • This compound

  • Appropriate cell line

  • Cell culture dishes

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-VEGFR2, anti-total-VEGFR2, anti-p-c-Met, anti-total-c-Met, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time. If the basal phosphorylation is low, you may need to stimulate the cells with their respective ligands (VEGF or HGF) for a short period before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for the total form of the kinase and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein or loading control.

Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 inhibits cMet cMet This compound->cMet inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis CellProliferation Cell Proliferation cMet->CellProliferation

Caption: this compound inhibits VEGFR-2 and c-Met signaling pathways.

G cluster_1 Troubleshooting Workflow for Inconsistent Cell Viability start Inconsistent Results check_seeding Check Cell Seeding Consistency start->check_seeding check_solubility Verify Compound Solubility check_seeding->check_solubility check_incubation Standardize Incubation Times check_solubility->check_incubation re_run Re-run Assay check_incubation->re_run

Caption: A logical workflow for troubleshooting inconsistent cell viability results.

G cluster_2 Western Blot Experimental Workflow cell_treatment Cell Treatment with This compound lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection immunoblot->detection

Caption: A streamlined workflow for Western Blot analysis.

References

Validation & Comparative

Comparative Analysis of Tinengotinib's Activity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A note on the nomenclature: Initial searches for "Taligantinib" did not yield significant results in peer-reviewed literature or clinical trial databases. However, "Tinengotinib," a novel multi-kinase inhibitor, is extensively documented and aligns with the user's interest in anti-cancer activity. It is highly probable that "this compound" was a misspelling, and this guide will therefore focus on the activity of Tinengotinib.

Introduction to Tinengotinib

Tinengotinib (also known as TT-00420) is an orally active, spectrum-selective small-molecule kinase inhibitor with potent anti-tumor activity. It targets several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Its primary targets include Aurora A/B kinases, Fibroblast Growth Factor Receptors (FGFR1/2/3), Vascular Endothelial Growth Factor Receptors (VEGFRs), Janus Kinases (JAK1/2), and Colony-Stimulating Factor 1 Receptor (CSF1R)[1][2][3][4]. By simultaneously inhibiting these pathways, Tinengotinib represents a promising therapeutic strategy for various solid tumors, including triple-negative breast cancer (TNBC), cholangiocarcinoma, and small cell lung cancer (SCLC)[1][3][4][].

In Vitro Activity of Tinengotinib in Cancer Cell Lines

The anti-proliferative activity of Tinengotinib has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a drug's potency.

Triple-Negative Breast Cancer (TNBC)

Tinengotinib has demonstrated significant potency in various TNBC cell lines, a subtype of breast cancer that lacks estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression and has limited treatment options[6].

Cell LineSubtypeTinengotinib IC50 (nM)Palbociclib (B1678290) IC50 (nM)
MDA-MB-468 Basal-like 110 - 50>10,000
HCC1806 Basal-like 110 - 50>10,000
MDA-MB-231 Mesenchymal-like50 - 100>10,000
BT-549 Mesenchymal-like50 - 100>10,000
HCC38 Basal-like 2100 - 500>10,000
HCC70 Basal-like 2100 - 500>10,000

Data for Palbociclib, a CDK4/6 inhibitor, is included for comparison to highlight the distinct activity profile of Tinengotinib in TNBC.

Gallbladder Cancer

Tinengotinib has also shown potent activity against gallbladder cancer cell lines.

Cell LineTinengotinib IC50 (nM)
NOZ 10 - 50
GBC-SD 10 - 50
Small Cell Lung Cancer (SCLC)

In SCLC cell lines, Tinengotinib's inhibitory effect was also observed.

Cell LineTinengotinib IC50 (µg/mL)
H446 ~0.1
H2227 ~0.1
H69 ~0.2
H196 ~0.4
H1092 ~0.8
SBC-5 ~1.0

Comparison with Other Kinase Inhibitors and Standard of Care

A direct comparison of IC50 values across different studies requires caution due to variations in experimental conditions. However, the available data suggests that Tinengotinib's potency in TNBC cell lines is significant, especially when compared to drugs targeting other pathways, like the CDK4/6 inhibitor Palbociclib, to which these cells are largely resistant.

Signaling Pathways and Experimental Workflow

Tinengotinib's Multi-Targeted Signaling Pathway

The following diagram illustrates the key signaling pathways inhibited by Tinengotinib.

Tinengotinib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K VEGFR VEGFR VEGFR->PI3K CSF1R CSF1R CSF1R->PI3K JAK JAK STAT STAT JAK->STAT GeneTranscription Gene Transcription STAT->GeneTranscription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle ERK->GeneTranscription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycle mTOR->GeneTranscription AuroraAB Aurora A/B AuroraAB->CellCycle GeneTranscription->CellCycle Apoptosis Apoptosis GeneTranscription->Apoptosis Tinengotinib Tinengotinib Tinengotinib->FGFR Tinengotinib->VEGFR Tinengotinib->CSF1R Tinengotinib->JAK Tinengotinib->AuroraAB

Caption: Key signaling pathways inhibited by Tinengotinib.

General Experimental Workflow for Determining IC50

The following diagram outlines a typical workflow for determining the IC50 of a compound in cancer cell lines.

IC50_Workflow start Start cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Serial dilutions of Tinengotinib) seeding->treatment incubation 4. Incubation (e.g., 72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, MTS, or CCK-8) incubation->viability_assay data_acquisition 6. Data Acquisition (Measure absorbance/fluorescence) viability_assay->data_acquisition data_analysis 7. Data Analysis (Dose-response curve fitting) data_acquisition->data_analysis ic50_determination 8. IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for IC50 determination.

Experimental Protocols

The determination of IC50 values for Tinengotinib in the cited studies likely involved a colorimetric cell viability assay such as the MTT or MTS assay. Below is a generalized protocol for the MTT assay, a common method for assessing cell viability.

MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Cancer cells are harvested during their logarithmic growth phase.

    • The cells are counted, and a suspension is prepared at a specific density (e.g., 5,000 to 10,000 cells per well).

    • 100 µL of the cell suspension is seeded into each well of a 96-well plate.

    • The plate is incubated for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • A stock solution of Tinengotinib is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • A series of dilutions of the drug are prepared in cell culture medium.

    • The medium from the wells is replaced with the medium containing the different concentrations of Tinengotinib. Control wells receive medium with the vehicle (DMSO) only.

  • Incubation:

    • The plate is incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.

    • The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into insoluble purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed.

    • 100-150 µL of a solubilizing agent, such as DMSO or a solution of Sorenson's glycine (B1666218) buffer and SDS, is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated to ensure complete solubilization.

  • Data Acquisition:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are converted to a percentage of the control (vehicle-treated) cells.

    • A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.

    • The IC50 value is calculated from the dose-response curve using non-linear regression analysis.

This protocol provides a framework for assessing the in vitro activity of anti-cancer compounds like Tinengotinib. Specific parameters such as cell seeding density, drug incubation time, and MTT incubation time may be optimized for different cell lines.

References

A Comparative Guide: Sunitinib and the Elusive Taligantinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Sunitinib, a standard-of-care tyrosine kinase inhibitor, for the treatment of renal cell carcinoma (RCC). While the initial aim was to compare Sunitinib with Taligantinib, a comprehensive literature search revealed a significant lack of preclinical or clinical data for this compound in the context of RCC. Therefore, this guide will provide a thorough overview of Sunitinib and, as a relevant alternative, will draw comparisons with Cabozantinib, another potent tyrosine kinase inhibitor with a partially overlapping mechanism of action.

Introduction to Sunitinib and this compound

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a cornerstone in the first-line treatment of metastatic renal cell carcinoma (mRCC) for over a decade.[1] Its anti-cancer activity stems from the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastasis.[2]

This compound is identified as an orally active and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). While it is noted as a promising agent for solid tumors such as non-small cell lung cancer and hepatocellular carcinoma, there is currently no available scientific literature or clinical trial data detailing its efficacy or mechanism of action in renal cell carcinoma models.

Due to the absence of data for this compound in RCC, the remainder of this guide will focus on a comprehensive analysis of Sunitinib, with comparative data provided for Cabozantinib, a clinically relevant TKI that also targets VEGFR and c-Met.

Mechanism of Action

Sunitinib

Sunitinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Inhibition of VEGFR signaling is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[2][3]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors are involved in tumor cell proliferation and angiogenesis.[2][3]

  • Other Tyrosine Kinases: Sunitinib also inhibits other kinases such as KIT, FLT3, RET, and CSF-1R, contributing to its broad anti-tumor activity.[2]

Recent studies have also suggested that Sunitinib can induce apoptosis in RCC tumor cells by inhibiting STAT3 activity and can positively modulate the tumor immune microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[4]

Sunitinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_sunitinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT_mTOR PDGFR->RAS_RAF_MEK_ERK PDGFR->Angiogenesis cKIT c-KIT cKIT->PI3K_AKT_mTOR STAT3 STAT3 Pathway cKIT->STAT3 FLT3 FLT3 FLT3->PI3K_AKT_mTOR RET RET RET->PI3K_AKT_mTOR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT Sunitinib->FLT3 Sunitinib->RET Proliferation Cell Proliferation PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis RAS_RAF_MEK_ERK->Proliferation STAT3->Survival

Caption: Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.

Comparative Efficacy in Renal Cell Carcinoma Models

While direct comparative data for this compound is unavailable, this section presents key efficacy data for Sunitinib and Cabozantinib in RCC.

Sunitinib in Clinical Trials

Sunitinib has been extensively studied in numerous clinical trials for mRCC.

TrialPhasePatient PopulationComparatorPrimary EndpointResults
Phase III Trial IIITreatment-naïve mRCCIFN-αProgression-Free Survival (PFS)Sunitinib: 11 monthsIFN-α: 5 monthsObjective Response Rate (ORR): 47% (Sunitinib) vs. 12% (IFN-α)[1]
COMPARZ IIITreatment-naïve mRCCPazopanibPFS (non-inferiority)Sunitinib: 9.5 monthsPazopanib: 8.4 monthsPazopanib was non-inferior to Sunitinib.[1]
Phase II Trial IICytokine-refractory mRCC (Pooled Analysis)Single-armORRORR: 42%Median PFS: 8.2 months[5]
S-TRAC IIIAdjuvant setting for high-risk localized RCCPlaceboDisease-Free Survival (DFS)Sunitinib significantly improved DFS compared to placebo.[6]
Sunitinib vs. Cabozantinib in Papillary RCC

A randomized, open-label, phase 2 trial provided a direct comparison between Sunitinib and Cabozantinib in patients with metastatic papillary renal cell carcinoma (PRCC), a less common subtype of RCC.

TreatmentMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
Sunitinib 5.6 months4%
Cabozantinib 9.0 months23%
Data from a randomized, open-label, phase 2 trial in metastatic PRCC.

Experimental Protocols

General Protocol for In Vivo Tumor Xenograft Studies

While specific protocols for this compound are not available, a general methodology for evaluating TKIs like Sunitinib in RCC xenograft models is outlined below.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. RCC Cell Culture (e.g., 786-O, ACHN) Implantation 2. Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (caliper measurements) Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Group Randomization->Vehicle Sunitinib_Group Sunitinib Treatment Group Randomization->Sunitinib_Group Comparator_Group Comparator Drug Group (e.g., Cabozantinib) Randomization->Comparator_Group Dosing 5. Daily Oral Gavage for a Defined Period Vehicle->Dosing Sunitinib_Group->Dosing Comparator_Group->Dosing Tumor_Volume 6. Tumor Volume Measurement (Throughout the study) Dosing->Tumor_Volume Body_Weight 7. Body Weight Monitoring (Toxicity assessment) Dosing->Body_Weight Endpoint 8. Endpoint: Tumor Growth Inhibition (TGI) and/or Tumor Regression Tumor_Volume->Endpoint Body_Weight->Endpoint PK_PD 9. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional) Endpoint->PK_PD

Caption: A typical experimental workflow for evaluating TKIs in RCC xenograft models.

Detailed Steps:

  • Cell Lines: Human RCC cell lines (e.g., 786-O, Caki-1, A498) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of RCC cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. Sunitinib is typically administered orally once daily at a specified dose (e.g., 40 mg/kg).

  • Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week). The primary endpoint is often tumor growth inhibition.

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., phosphorylation of VEGFR2) by methods such as Western blotting or immunohistochemistry.

Conclusion

Sunitinib remains a significant therapeutic agent in the management of renal cell carcinoma, with a well-documented mechanism of action and extensive clinical data supporting its efficacy. While the novel dual VEGFR-2/c-Met inhibitor this compound presents a theoretical rationale for activity in RCC, the current absence of preclinical and clinical data in this indication precludes any direct comparison with established therapies like Sunitinib. As an alternative, the comparison with Cabozantinib, which also targets VEGFR and c-Met, demonstrates the evolving landscape of TKI therapy in RCC, particularly in subtypes like papillary RCC where it has shown superior efficacy over Sunitinib. Further research and publication of data on emerging inhibitors like this compound are awaited to determine their potential role in the treatment of renal cell carcinoma.

References

A Comparative Guide to the In Vivo Efficacy of Taligantinib and Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taligantinib and Cabozantinib are both small molecule tyrosine kinase inhibitors (TKIs) that target key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Both compounds are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met). Cabozantinib is a well-characterized inhibitor with extensive preclinical and clinical data. In contrast, publicly available, peer-reviewed in vivo efficacy data for this compound is limited, with most information currently found within patent literature.

This guide provides a comprehensive overview of the available in vivo data for Cabozantinib, presented in a structured format to facilitate understanding of its preclinical efficacy. While a direct quantitative comparison with this compound is not possible due to the lack of publicly available data for the latter, this guide will serve to summarize the established preclinical profile of Cabozantinib and highlight the current data gap for this compound, thereby informing future research and development efforts.

Targeted Signaling Pathways

Both this compound and Cabozantinib are designed to inhibit the VEGFR-2 and c-Met signaling pathways. These pathways are critical for tumor progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), is involved in cell proliferation, survival, invasion, and metastasis. The dual inhibition of these pathways is a promising strategy to overcome resistance mechanisms that can arise from targeting either pathway alone.

G cluster_0 VEGF Signaling cluster_1 HGF/c-Met Signaling cluster_2 Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Ras_V Ras PKC->Ras_V Raf_V Raf Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival ERK_V->Angiogenesis HGF HGF cMET c-Met HGF->cMET Binds Gab1 Gab1 cMET->Gab1 PI3K PI3K Gab1->PI3K Ras_M Ras Gab1->Ras_M Akt Akt PI3K->Akt Proliferation Cell Proliferation, Invasion & Survival Akt->Proliferation Raf_M Raf Ras_M->Raf_M MEK_M MEK Raf_M->MEK_M ERK_M ERK MEK_M->ERK_M ERK_M->Proliferation This compound This compound This compound->VEGFR2 This compound->cMET Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->cMET

Fig. 1: VEGFR-2 and c-Met signaling pathways targeted by this compound and Cabozantinib.

In Vivo Efficacy of Cabozantinib

Cabozantinib has demonstrated significant anti-tumor efficacy in a wide range of preclinical cancer models. The following table summarizes key findings from various in vivo studies.

Cancer Model Animal Model Dosing Regimen Key Outcomes Reference
Medullary Thyroid Cancer (TT cell line)Nude mice (xenograft)10, 30, 60 mg/kg, oral, dailyDose-dependent tumor growth inhibition. Reduced p-MET and p-RET levels, decreased tumor cellularity, proliferation, and vascularization.[1]
Hepatocellular Carcinoma (MHCC97H & HepG2 cell lines)Nude mice (xenograft)10, 30 mg/kg, oral, dailySignificant tumor growth inhibition (TGI) in both models (MHCC97H: 53.4% at 10mg/kg, 84.6% at 30mg/kg; HepG2: 27.5% at 10mg/kg, 59.1% at 30mg/kg). Reduced lung and liver metastases.
Prostate Cancer (Multiple cell lines)Mice (xenograft)Not specifiedInhibition of tumor progression in both soft tissue and bone metastatic models.
Triple-Negative Breast Cancer (MDA-MB-231 & HCC70 cell lines)SCID mice (xenograft with hHGF)Not specifiedSignificant inhibition of tumor growth and metastasis.
Experimental Protocol: Representative In Vivo Xenograft Study with Cabozantinib

This protocol is a generalized representation based on common methodologies reported in the literature for evaluating the efficacy of Cabozantinib in xenograft models.

  • Cell Culture: Human cancer cell lines (e.g., TT cells for medullary thyroid cancer) are cultured in appropriate media and conditions until a sufficient number of cells are available for implantation.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are allowed to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation: A suspension of cancer cells (typically 5-10 x 106 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (length x width2)/2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups. Cabozantinib is formulated for oral gavage and administered daily at specified doses (e.g., 10, 30, 60 mg/kg). The control group receives the vehicle solution.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers like p-MET, p-VEGFR2, Ki-67).

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to determine the significance of the differences between treatment and control groups.

In Vivo Efficacy of this compound

As of the latest available information in the public domain, there are no peer-reviewed publications detailing the in vivo efficacy of this compound in established cancer models. The primary source of information regarding its biological activity appears to be within patent filings. Without access to and verification of detailed experimental data, including methodologies and quantitative results, a direct comparison of this compound's in vivo efficacy with that of Cabozantinib cannot be objectively made at this time.

Comparative Experimental Workflow

The following diagram illustrates a general workflow for the preclinical in vivo evaluation of tyrosine kinase inhibitors like this compound and Cabozantinib.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Study Phase A Select Cancer Model (Cell Line/ PDX) B Culture Cells/Prepare Tumor Fragments A->B D Tumor Implantation (Subcutaneous/ Orthotopic) B->D C Select Animal Model (e.g., Nude Mice) C->D E Monitor Tumor Growth D->E F Randomize Animals E->F G Drug Administration (Treatment vs. Vehicle) F->G H Monitor Efficacy (Tumor Volume, Body Weight) G->H I Euthanasia & Tumor Excision H->I J Pharmacodynamic Analysis (e.g., IHC, Western Blot) I->J K Data Analysis & Statistical Evaluation J->K L Report Generation K->L

Fig. 2: General workflow for in vivo efficacy studies of TKIs.

Discussion and Conclusion

This guide provides a detailed overview of the robust preclinical in vivo efficacy of Cabozantinib, a dual inhibitor of VEGFR-2 and c-Met. The data consistently demonstrate its ability to inhibit tumor growth and metastasis across a variety of cancer models.

In contrast, the lack of publicly available, peer-reviewed in vivo data for this compound makes a direct comparison of its efficacy with Cabozantinib impossible at this time. While this compound targets the same key pathways, the absence of published preclinical studies is a significant knowledge gap.

For researchers and drug development professionals, this highlights the well-established preclinical foundation of Cabozantinib. It also underscores the need for the publication of detailed in vivo studies on this compound to allow for a comprehensive and objective comparison between these two inhibitors. Such data is crucial for validating its therapeutic potential and guiding its further clinical development.

References

Validating Taligantinib's Dual Inhibition of VEGFR-2 and c-Met: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Taligantinib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). The document is intended to offer an objective comparison with alternative inhibitors, supported by experimental data and detailed methodologies for key assays.

Introduction to Dual VEGFR-2/c-Met Inhibition

The VEGFR-2 and c-Met signaling pathways are critical drivers of tumor growth, angiogenesis, and metastasis.[1] VEGFR-2, activated by VEGF, is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor nourishment.[1][2] The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, survival, and invasion.[3][4] Significant crosstalk and synergistic activity between these two pathways have been observed in various cancers, making simultaneous inhibition a promising therapeutic strategy to overcome resistance and enhance anti-tumor efficacy.[1]

This compound is an orally active, selective dual inhibitor targeting both VEGFR-2 and c-Met, positioning it as a potential therapeutic for solid tumors such as non-small cell lung cancer and hepatocellular carcinoma.[5] This guide evaluates this compound in the context of other well-characterized dual VEGFR-2/c-Met inhibitors.

Comparative Analysis of Kinase Inhibition

A critical measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following table summarizes the available biochemical IC50 data for this compound and other notable dual VEGFR-2/c-Met inhibitors.

Table 1: Comparison of IC50 Values for Dual VEGFR-2/c-Met Inhibitors

CompoundVEGFR-2 IC50 (nM)c-Met IC50 (nM)
This compound Not Publicly AvailableNot Publicly Available
Cabozantinib0.035[2]1.3[2]
Foretinib0.9[6]0.4[6]
Golvatinib16[7]14[7]
Dovitinib13>1000

Note: The IC50 values for this compound are not publicly available in the cited patent (WO2018153293A1) or other public literature at the time of this guide's compilation.[5]

Signaling Pathway Diagrams

To visualize the targets of this compound and other dual inhibitors, the following diagrams illustrate the VEGFR-2 and c-Met signaling pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis STAT3->Invasion

Caption: Simplified c-Met Signaling Pathway.

Experimental Protocols

The validation of a dual kinase inhibitor like this compound relies on a series of well-defined experiments. Below are detailed methodologies for key assays.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 and c-Met kinases.

Objective: To determine the IC50 value of this compound for VEGFR-2 and c-Met.

Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.

Materials:

  • Recombinant human VEGFR-2 and c-Met kinase domains.

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test compound (this compound) and control inhibitors.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Add the diluted this compound or control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate (Kinase Reaction) A->B C Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D Add Kinase Detection Reagent (Generate Luminescence) C->D E Read Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a Biochemical Kinase Assay.

Cellular Receptor Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of VEGFR-2 and c-Met within a cellular context.

Objective: To confirm that this compound can inhibit ligand-induced receptor activation in cancer cell lines.

Principle: Cancer cells expressing VEGFR-2 and c-Met are treated with their respective ligands (VEGF and HGF) in the presence or absence of this compound. Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of the receptors.

Materials:

  • Human cancer cell line expressing VEGFR-2 and c-Met (e.g., HUVEC, MKN-45).

  • Cell culture medium and supplements.

  • Recombinant human VEGF and HGF.

  • This compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-c-Met, anti-total-c-Met, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF or HGF for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of this compound in a living organism.

Objective: To determine if this compound can inhibit tumor growth in a mouse model.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Human tumor cell line known to be sensitive to VEGFR-2/c-Met inhibition.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject human tumor cells into the flank of the mice.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice daily by oral gavage.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Compare the tumor growth rates between the treated and control groups to assess the efficacy of this compound.

Conclusion

This compound is a promising dual inhibitor of VEGFR-2 and c-Met. While publicly available quantitative data on its inhibitory potency is currently limited, the established roles of its targets in cancer progression suggest its potential as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the rigorous validation of this compound's dual inhibitory activity and its anti-tumor efficacy. Further studies, including head-to-head comparisons with other dual inhibitors in various preclinical models, are warranted to fully elucidate its therapeutic potential. The data presented for alternative agents such as Cabozantinib and Foretinib highlight the high bar for potency in this class of inhibitors. Future publications on this compound will be critical to benchmark its performance against these established compounds.

References

Head-to-Head Comparison: Taligantinib vs. Tivantinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two multi-target kinase inhibitors, Taligantinib and Tivantinib, reveals distinct inhibitory profiles and mechanisms of action. While both compounds target the c-MET receptor, this compound also exhibits potent VEGFR-2 inhibition, whereas Tivantinib possesses a unique off-target activity against tubulin polymerization. This guide provides a comprehensive comparison of their performance based on available preclinical data, intended for researchers, scientists, and drug development professionals.

Introduction

This compound and Tivantinib are small molecule kinase inhibitors that have been investigated for their potential in cancer therapy. Both molecules intersect at the inhibition of the c-MET (Mesenchymal-Epithelial Transition factor) receptor, a key driver of tumor growth, metastasis, and angiogenesis. However, their broader mechanistic profiles diverge significantly. This compound is characterized as a dual inhibitor of both c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical player in angiogenesis. In contrast, Tivantinib, while initially developed as a selective c-MET inhibitor, has been shown to exert a significant portion of its cytotoxic effects through the disruption of microtubule dynamics by inhibiting tubulin polymerization. This guide provides a head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical efficacy, and available experimental data.

Molecular Profile and Mechanism of Action

This compound: Dual c-MET and VEGFR-2 Inhibition

This compound is an orally active, selective dual inhibitor targeting both VEGFR-2 and c-MET.[1] By inhibiting VEGFR-2, this compound directly interferes with the VEGF signaling pathway, a primary driver of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients. Simultaneously, its inhibition of c-MET disrupts signaling pathways that promote tumor cell proliferation, survival, invasion, and metastasis. The dual-targeting strategy of this compound aims to provide a more comprehensive blockade of tumor growth and progression by concurrently attacking two critical oncogenic pathways.

Tivantinib: c-MET Inhibition and Off-Target Tubulin Effects

Tivantinib was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[2][3] It binds to the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways.[4][5] However, a substantial body of evidence has demonstrated that Tivantinib also possesses potent anti-proliferative activity independent of its c-MET inhibition.[6][7] This off-target effect is attributed to its ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[4][7] This dual mechanism, targeting both a specific signaling pathway and a fundamental cellular process, contributes to its cytotoxic effects across a range of cancer cell lines.

Preclinical Data Comparison

ParameterThis compoundTivantinib
Primary Targets VEGFR-2, c-METc-MET
Secondary/Off-Target Not extensively reportedTubulin
Mechanism of Action Inhibition of angiogenesis and c-MET-driven tumor progressionInhibition of c-MET signaling and disruption of microtubule dynamics

Table 1: High-Level Comparison of this compound and Tivantinib

In Vitro Kinase Inhibition

While specific IC50 values for this compound are not publicly available, its designation as a potent dual inhibitor suggests significant activity against both VEGFR-2 and c-MET kinases.

For Tivantinib, the inhibitory constant (Ki) for c-MET is approximately 355 nM.[8] It has been shown to inhibit c-MET phosphorylation in cell-based assays with IC50 values in the range of 100 to 300 nM.[8]

Cell-Based Proliferation Assays

Data from the patent literature for this compound indicates anti-proliferative activity against various cancer cell lines, though specific IC50 values are not provided.

Tivantinib has demonstrated broad anti-proliferative activity against a wide range of cancer cell lines, with IC50 values varying depending on the c-MET dependency and other cellular factors. For example, in some studies, it has shown efficacy in both c-MET-dependent and -independent cell lines, highlighting the contribution of its tubulin-inhibiting activity.[6]

In Vivo Xenograft Models

The patent for this compound likely contains in vivo efficacy data from xenograft models, demonstrating tumor growth inhibition. However, these specific quantitative results are not publicly accessible.

Numerous in vivo studies have demonstrated the anti-tumor efficacy of Tivantinib in various xenograft models. For instance, in a human colon xenograft tumor model (HT29), a 200 mg/kg oral dose of Tivantinib strongly inhibited c-Met autophosphorylation and tumor growth.[8]

Signaling Pathways

The signaling pathways affected by this compound and Tivantinib are depicted below.

Taligantinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitors cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds HGF HGF cMET c-MET HGF->cMET Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Activates cMET->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Activates STAT3 STAT3 Pathway cMET->STAT3 Activates This compound This compound This compound->VEGFR2 Inhibits This compound->cMET Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation STAT3->Proliferation Invasion Invasion STAT3->Invasion Tivantinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_inhibitors cluster_intracellular Intracellular Signaling & Processes HGF HGF cMET c-MET HGF->cMET Binds PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Activates STAT3 STAT3 Pathway cMET->STAT3 Activates Tivantinib Tivantinib Tivantinib->cMET Inhibits Tubulin Tubulin Tivantinib->Tubulin Inhibits Polymerization Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Invasion Invasion STAT3->Invasion Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell-Based Proliferation Assay (Determine IC50) Kinase_Assay->Cell_Viability Promising candidates Mechanism_Assay Mechanism of Action Studies (e.g., Western Blot for pathway modulation) Cell_Viability->Mechanism_Assay Active compounds PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Mechanism_Assay->PK_Studies Validated mechanism Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK_Studies->Xenograft Favorable PK profile Tox_Studies Toxicology Studies (Safety Profile) Xenograft->Tox_Studies In vivo efficacy Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Acceptable safety

References

Assessing the Synergistic Effects of Taligantinib with Chemotherapy: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a notable absence of specific studies assessing the synergistic effects of Taligantinib in combination with traditional chemotherapy agents. While the principle of combining targeted therapies with chemotherapy to enhance anti-tumor efficacy is a cornerstone of modern oncology research, specific preclinical or clinical data for this compound in this context could not be identified through extensive searches.

Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to consider this gap in the current body of research. Future preclinical and clinical investigations would be necessary to elucidate any potential synergistic or additive anti-cancer effects when this compound is combined with specific chemotherapeutic drugs. Such studies would be crucial in determining optimal drug combinations, dosing schedules, and patient populations that might benefit from such a therapeutic strategy.

Without available experimental data, it is not possible to provide a comparison guide with quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows as requested. The scientific community awaits future research to shed light on the potential combinatorial efficacy of this compound with chemotherapy.

No Published Reproducible Studies Found for "Taligantinib"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for published preclinical and clinical studies on the compound "Taligantinib," no specific, verifiable research data was identified. This lack of available information prevents a comparative analysis of its performance and a discussion on the reproducibility of its studies.

Searches for "this compound" across multiple scientific and clinical trial databases did not yield any peer-reviewed articles, clinical trial results, or quantitative experimental data. Often, search results were confounded with other tyrosine kinase inhibitors such as "Tivantinib" or "Taletrectinib," indicating a potential misunderstanding of the compound's name or its early stage of development, preceding published literature.

Without foundational studies, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of data presentation, detailed methodologies, and visualization of molecular pathways are contingent on the existence of primary research, which appears to be unavailable for a compound specifically named "this compound."

General Information on Tyrosine Kinase Inhibitors

This compound is likely a type of tyrosine kinase inhibitor (TKI). TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, which are enzymes that play a crucial role in cell signaling, growth, and division.[1] By inhibiting these enzymes, TKIs can help to stop cancer cells from growing and spreading.[1]

Reproducibility in Preclinical Cancer Research

The topic of reproducibility is a significant concern in preclinical cancer research. Several large-scale projects have highlighted the challenges in replicating findings from published studies.[2][3] Factors contributing to this issue include variations in experimental protocols, differences in reagents and cell lines, and incomplete reporting of methods in original publications.[4] Efforts are ongoing to improve the transparency and rigor of preclinical research to ensure that findings are robust and translatable to clinical settings.[3]

Due to the absence of published scientific literature on "this compound," a detailed analysis of the reproducibility of its studies cannot be performed. Researchers and drug development professionals seeking information on this compound are advised to verify the name and search for information under alternative designations or from proprietary sources if applicable. For information on related, publicly researched compounds, a new search with the correct compound name would be required.

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of Tandutinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Taligantinib" did not yield results for a kinase inhibitor. It is highly likely that this was a typographical error and the intended compound was Tandutinib (B1684613) , a well-documented kinase inhibitor. This guide therefore focuses on the cross-reactivity profile of Tandutinib.

This guide provides a detailed comparison of Tandutinib's performance against a panel of kinases, supported by experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

Tandutinib (formerly known as MLN518) is a piperazinyl quinazoline-based, orally bioavailable small molecule that functions as a receptor tyrosine kinase inhibitor.[1][2] It has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and glioblastoma.[3][4][5] Tandutinib exerts its antineoplastic activity by inhibiting the autophosphorylation of key receptor tyrosine kinases, which in turn blocks downstream signaling pathways, leading to an induction of apoptosis and inhibition of cell proliferation.[1][2][6]

Cross-Reactivity Profile of Tandutinib

Tandutinib is a potent inhibitor of Class III receptor tyrosine kinases, primarily targeting FLT3, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[7][8][9] The following table summarizes the inhibitory activity of Tandutinib against its primary targets and other kinases, providing a clear view of its selectivity.

Kinase TargetIC50 (µM)Selectivity Notes
Primary Targets
FLT30.22[7][9]Potent inhibition
c-Kit0.17[7][9]Potent inhibition
PDGFR0.20[7][9]Potent inhibition
PDGFR-β~0.20[10]Potent inhibition
Secondary/Off-Targets
CSF-1R3.43[9]15-20 fold lower potency compared to FLT3[9]
Kinases with Minimal Inhibition
FGFR>100-fold selectivity for FLT3 vs FGFR[9]Little to no activity[9]
EGFR>100-fold selectivity for FLT3 vs EGFR[9]Little to no activity[9]
KDR (VEGFR2)>100-fold selectivity for FLT3 vs KDR[9]Little to no activity[9]
InsRNot specifiedLittle to no activity[9]
SrcNot specifiedLittle to no activity[9]
AblNot specifiedLittle to no activity[9]
PKCNot specifiedLittle to no activity[9]
PKANot specifiedLittle to no activity[9]
MAPKsNot specifiedLittle to no activity[9]

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through biochemical kinase assays. These assays directly measure the catalytic activity of a kinase and the ability of a compound to inhibit it.

General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™ Luminescence Assay):

  • Compound Preparation: The test compound (e.g., Tandutinib) is serially diluted to create a range of concentrations. A vehicle control (typically DMSO) is also prepared.

  • Assay Plate Setup: A small volume of each compound dilution is added to the wells of a multi-well assay plate.

  • Kinase Reaction: A master mix containing the purified kinase enzyme and its specific substrate is prepared in a reaction buffer.

  • Initiation: The kinase reaction is initiated by adding ATP to the wells containing the compound and the kinase/substrate mix.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: An ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining ATP.

  • Signal Generation: A Kinase Detection Reagent is then added. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase/luciferin system to generate a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: The results are analyzed to determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (the IC50 value).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution (e.g., Tandutinib) AssayPlate Dispense Compound to Assay Plate Compound->AssayPlate KinaseMix Kinase/Substrate Master Mix AddKinase Add Kinase/Substrate Mix KinaseMix->AddKinase AddATP Initiate with ATP AddKinase->AddATP Incubate Incubate (e.g., 60 min at RT) AddATP->Incubate StopReaction Stop Reaction & Deplete ATP Incubate->StopReaction GenerateSignal Generate Luminescent Signal StopReaction->GenerateSignal ReadPlate Read Luminescence GenerateSignal->ReadPlate Calculate Calculate IC50 Value ReadPlate->Calculate

Caption: Workflow for a typical biochemical kinase inhibition assay.

Signaling Pathways

Tandutinib targets Class III receptor tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Mutations in genes like FLT3 are found in a significant percentage of AML patients and lead to constitutive activation of these pathways.

cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Tandutinib Tandutinib RTK Receptor Tyrosine Kinase (FLT3, c-Kit, PDGFR) Tandutinib->RTK Inhibits Apoptosis Apoptosis Tandutinib->Apoptosis Induces PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Tandutinib's mechanism of action on key signaling pathways.

References

A Preclinical Guide to Taligantinib Combination Therapies in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Taligantinib is a potent small molecule inhibitor targeting key drivers of tumor progression: the c-Met and VEGFR2 receptor tyrosine kinases. While monotherapy with such targeted agents can be effective, innate and acquired resistance often limits their long-term efficacy. This guide provides a comparative overview of rationally designed combination therapies with this compound for preclinical cancer models. The proposed combinations are based on the known mechanisms of action of this compound, common resistance pathways, and successful preclinical and clinical strategies with analogous inhibitors.

Understanding this compound's Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling pathways involved in tumor growth, survival, and angiogenesis:

  • c-Met (Hepatocyte Growth Factor Receptor) Pathway: Aberrant c-Met activation, through overexpression, amplification, or mutation, drives cancer cell proliferation, survival, invasion, and metastasis. Downstream signaling cascades include the RAS/MAPK and PI3K/AKT pathways.[1]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) Pathway: As a primary mediator of angiogenesis, VEGFR2 signaling is crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Its activation also triggers downstream pathways like PI3K/AKT and MAPK to promote endothelial cell proliferation and survival.[3]

Due to the absence of direct preclinical studies on this compound combination therapies in the public domain, this guide presents a mechanistic-driven comparison of potential combination strategies. The supporting experimental data is drawn from preclinical studies of other c-Met and VEGFR2 inhibitors with similar mechanisms of action.

Proposed Combination Strategies and Supporting Preclinical Evidence

The following tables summarize potential combination therapies with this compound, the mechanistic rationale for each, and key preclinical findings from analogous drug combinations.

Table 1: Combination with EGFR Inhibitors
Cancer ModelCombination PartnerMechanistic RationaleKey Preclinical Findings with Analogous Inhibitors
Non-Small Cell Lung Cancer (NSCLC)Erlotinib (B232), Gefitinib (B1684475)Overcoming resistance to EGFR inhibitors mediated by c-Met amplification or HGF overexpression.[4][5] Dual blockade of two key oncogenic drivers.[6]Synergistic inhibition of cell proliferation and induction of apoptosis in NSCLC cell lines.[4] Combination of a c-Met inhibitor and erlotinib led to enhanced tumor growth inhibition in xenograft models.[7]
Head and Neck Squamous Cell Carcinoma (HNSCC)CetuximabCrosstalk between EGFR and c-Met pathways contributes to tumor progression and resistance.[8]Dual inhibition may prevent compensatory signaling and enhance anti-tumor activity.
Table 2: Combination with MEK Inhibitors
Cancer ModelCombination PartnerMechanistic RationaleKey Preclinical Findings with Analogous Inhibitors
MET-amplified NSCLCTrametinib, SelumetinibThe MAPK pathway is a critical downstream effector of c-Met.[9] Combination therapy can lead to a more profound and durable pathway inhibition.Synergistic growth inhibition in MET-amplified NSCLC cell lines with a combination of a MET inhibitor and a MEK inhibitor.[9]
Gastric CancerAZD6244 (Selumetinib)Co-inhibition of EGFR and MEK has shown synergy in gastric cancer models, a principle that can be extended to the dual c-Met/VEGFR2 inhibitor this compound.[10]Combination of gefitinib (EGFR inhibitor) and AZD6244 (MEK inhibitor) resulted in synergistic apoptosis in vitro and tumor growth suppression in vivo.[10]
Table 3: Combination with Cytotoxic Chemotherapy
Cancer ModelCombination PartnerMechanistic RationaleKey Preclinical Findings with Analogous Inhibitors
Colorectal CancerCapecitabine (B1668275)VEGFR2 inhibition can normalize tumor vasculature, improving the delivery and efficacy of cytotoxic agents.[11]A VEGFR-2 inhibitor (BAY 57-9352) in combination with capecitabine showed enhanced anti-tumor activity in a colorectal cancer xenograft model.[11]
NSCLCPaclitaxel (B517696)Similar to the rationale for colorectal cancer, anti-angiogenic effects of VEGFR2 inhibition are expected to potentiate the effects of chemotherapy.[11]Combination of BAY 57-9352 and paclitaxel demonstrated at least additive anti-tumor effects in an NSCLC xenograft model.[11]
Table 4: Combination with HSP90 Inhibitors
Cancer ModelCombination PartnerMechanistic RationaleKey Preclinical Findings with Analogous Inhibitors
EGFR-mutant NSCLC with acquired resistanceTAS-116, AUY922HSP90 is a chaperone protein required for the stability and function of multiple client proteins, including c-Met and EGFR.[12][13] HSP90 inhibition can overcome resistance to tyrosine kinase inhibitors by degrading the target receptor.[14][15]HSP90 inhibitors were shown to overcome resistance to third-generation EGFR TKIs mediated by EGFR amplification in preclinical models.[14][15]

Experimental Protocols for Preclinical Evaluation

The following are detailed, hypothetical experimental protocols for investigating this compound combination therapy in preclinical cancer models, using the combination with an EGFR inhibitor in NSCLC as a representative example.

In Vitro Synergy Assessment
  • Cell Lines: A panel of human NSCLC cell lines with varying levels of c-Met and EGFR expression and activation (e.g., H1993, H441, A549). Include cell lines with known resistance mechanisms to EGFR inhibitors (e.g., T790M mutation, MET amplification).

  • Reagents: this compound, Erlotinib (or other EGFR inhibitor), cell culture media and supplements, reagents for proliferation, apoptosis, and western blot assays.

  • Procedure:

    • Cell Proliferation Assay (MTT or CellTiter-Glo): Seed cells in 96-well plates. Treat with a dose-response matrix of this compound and Erlotinib for 72 hours. Measure cell viability.

    • Combination Index (CI) Calculation: Analyze the dose-response data using the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

    • Apoptosis Assay (Annexin V/PI staining): Treat cells with IC50 concentrations of single agents and their combination for 48 hours. Analyze the percentage of apoptotic cells by flow cytometry.

    • Western Blot Analysis: Treat cells with the drugs for 2-24 hours. Prepare cell lysates and analyze the phosphorylation status and total protein levels of c-Met, VEGFR2, EGFR, and key downstream signaling molecules (e.g., AKT, ERK).

In Vivo Tumor Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Model: Subcutaneous implantation of a human NSCLC cell line known to be sensitive to either single agent or the combination (e.g., H1993).

  • Treatment Groups (n=8-10 mice/group):

    • Vehicle control (oral gavage)

    • This compound (e.g., 10-30 mg/kg, oral gavage, daily)

    • Erlotinib (e.g., 25-50 mg/kg, oral gavage, daily)

    • This compound + Erlotinib (at the same doses)

  • Procedure:

    • Inject 5 x 10^6 cells subcutaneously into the flank of each mouse.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

    • Administer treatments as scheduled for 21-28 days.

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., western blot for target inhibition, immunohistochemistry for proliferation and apoptosis markers).

  • Endpoint Analysis: Compare tumor growth inhibition (TGI) between treatment groups. Statistically analyze differences in tumor volume and endpoint biomarker expression.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for preclinical evaluation of this compound combination therapies.

Taligantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_inhibitors Inhibitors cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->EGFR AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Invasion Invasion STAT3->Invasion This compound This compound This compound->cMet This compound->VEGFR2 EGFR_inhibitor EGFR Inhibitor EGFR_inhibitor->EGFR MEK_inhibitor MEK Inhibitor MEK_inhibitor->MEK

Caption: this compound signaling pathway and points of intervention.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Proliferation Cell Proliferation Assays (Dose-Response Matrix) Synergy Synergy Analysis (Chou-Talalay Method) Proliferation->Synergy Apoptosis Apoptosis Assays (Annexin V/PI) Synergy->Apoptosis WesternBlot_invitro Western Blot (Target Modulation) Apoptosis->WesternBlot_invitro Xenograft Tumor Xenograft Model (e.g., NSCLC in nude mice) WesternBlot_invitro->Xenograft Inform In Vivo Study Design Treatment Treatment with this compound +/- Combination Agent Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Toxicity Toxicity Assessment (Body Weight) Treatment->Toxicity PD_Analysis Pharmacodynamic Analysis (IHC, Western Blot) TumorGrowth->PD_Analysis Efficacy Evaluate Anti-tumor Efficacy (Tumor Growth Inhibition) PD_Analysis->Efficacy Mechanism Confirm Mechanism of Action (Target Engagement) Efficacy->Mechanism Conclusion Draw Conclusions on Combination Strategy Mechanism->Conclusion

Caption: A generalized workflow for preclinical evaluation.

References

Evaluating Taligantinib's Efficacy in c-Met Amplified Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical driver in cellular growth, survival, and migration.[1] Aberrant c-Met signaling, frequently driven by gene amplification, is implicated in the tumorigenesis and progression of various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[1] This has established c-Met as a key therapeutic target. This guide provides a comparative overview of Taligantinib and other c-Met inhibitors in the context of c-Met amplified tumors, supported by available experimental data.

This compound: A Dual VEGFR-2/c-Met Inhibitor

This compound is an orally active, selective dual inhibitor that targets both vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met). Its mechanism is designed to suppress tumor angiogenesis and cell proliferation, showing promise in solid tumors such as NSCLC and hepatocellular carcinoma. However, based on currently available public data, specific efficacy studies of this compound in preclinical models or clinical trials focusing on c-Met amplified tumors have not been identified. Therefore, a direct comparison of its performance with other c-Met inhibitors in this specific genetic context is not feasible at this time.

Alternative c-Met Inhibitors: A Comparative Analysis

Several alternative tyrosine kinase inhibitors (TKIs) targeting the c-Met pathway have been evaluated in clinical trials, demonstrating varying degrees of efficacy in tumors with c-Met amplification or other activating alterations like MET exon 14 skipping. The following sections provide a comparative look at some of these key alternatives.

Efficacy in c-Met Amplified Tumors

The clinical efficacy of c-Met inhibitors can be evaluated through key metrics such as Objective Response Rate (ORR) and Progression-Free Survival (PFS). The following tables summarize the available data for prominent c-Met inhibitors in patient populations with c-Met amplified tumors, primarily in the context of NSCLC.

Drug Clinical Trial Tumor Type Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
Crizotinib PROFILE 1001 (NCT00585195)NSCLCPretreated, MET Amplification (High: MET/CEP7 ≥4)38.1%6.7 months
PROFILE 1001 (NCT00585195)NSCLCPretreated, MET Amplification (Medium: MET/CEP7 >2.2 to <4)14.3%1.9 months
METROS (NCT02499614)NSCLCPretreated, MET Amplification (MET/CEP7 >2.2) or METex1427%4.4 months
Capmatinib GEOMETRY mono-1 (NCT02414139)NSCLCTreatment-Naïve, MET Amplification (GCN ≥10)40%4.2 months
GEOMETRY mono-1 (NCT02414139)NSCLCPretreated, MET Amplification (GCN ≥10)29%4.1 months
Tepotinib VISION (NCT02864992)NSCLCTreatment-Naïve, High-Level MET Amplification (LBx)71.4%Not Reported
VISION (NCT02864992)NSCLCPretreated (2nd line), High-Level MET Amplification (LBx)27.3%Not Reported
Cabozantinib Phase II (NCT01639508)MET-Altered Lung CancersPretreated with Type I MET TKIs20%4.5 months

GCN: Gene Copy Number; LBx: Liquid Biopsy; MET/CEP7: Ratio of MET gene to centromere of chromosome 7.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of c-Met inhibitors.

MET Amplification Analysis by Fluorescence In Situ Hybridization (FISH)
  • Objective: To determine the gene copy number of MET relative to a control centromeric probe.

  • Procedure (General):

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

    • Slides undergo pretreatment with heat and protease digestion to expose the nuclear DNA.

    • A dual-color probe set containing a probe for the MET gene locus (on chromosome 7q31) and a probe for the centromeric region of chromosome 7 (CEP7) is applied.

    • The probes and target DNA are co-denatured and then hybridized.

    • Post-hybridization washes are performed to remove unbound probes.

    • Slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.

    • Slides are analyzed under a fluorescence microscope, and the signals for MET and CEP7 are counted in a predefined number of tumor cell nuclei (typically 60-100).

  • Data Interpretation: The MET/CEP7 ratio is calculated. Different studies have used varying cutoffs for defining low, medium, and high amplification. For example, in the PROFILE 1001 study, high amplification was defined as a MET/CEP7 ratio of ≥4.[2]

MET Amplification Analysis by Liquid Biopsy (Next-Generation Sequencing)
  • Objective: To detect MET gene amplification in circulating tumor DNA (ctDNA) from a blood sample.

  • Procedure (as in the VISION trial):

    • Whole blood is collected from the patient.

    • Cell-free DNA (cfDNA) is extracted from the plasma.

    • A targeted next-generation sequencing (NGS) panel that includes the MET gene is used to prepare a sequencing library from the cfDNA.

    • The library is sequenced to a high depth.

    • Bioinformatic analysis is performed to determine the copy number of the MET gene relative to a baseline of diploid genomic regions.

  • Data Interpretation: An increase in the MET gene copy number above a certain threshold is considered amplification. The VISION trial used a MET gene copy number of ≥2.5 as detected by the Guardant360® assay to define high-level amplification.[3]

Western Blot for Phosphorylated MET (p-MET)
  • Objective: To assess the inhibition of c-Met activation by measuring the levels of phosphorylated MET.

  • Procedure (General):

    • c-Met amplified cancer cells are cultured and treated with varying concentrations of the inhibitor for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using an assay like the BCA assay.

    • Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated MET (e.g., p-MET Tyr1234/1235).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the signal is detected.

    • The membrane can be stripped and re-probed for total MET and a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizing Key Pathways and Workflows

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers a signaling cascade that promotes cancer cell proliferation, survival, and invasion.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits GAB1 GAB1 cMet->GAB1 Recruits Invasion Invasion & Metastasis cMet->Invasion SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound & Other c-Met Inhibitors This compound->cMet

Simplified c-Met Signaling Pathway and Point of Inhibition.
Experimental Workflow for Evaluating a c-Met Inhibitor

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel c-Met inhibitor like this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Kinase Assay (Inhibition of c-Met) Cell_Based_Assay Cell-Based Assays (c-Met Amplified Cell Lines) Biochemical_Assay->Cell_Based_Assay Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Based_Assay->Viability_Assay Western_Blot Western Blot (p-MET Inhibition) Cell_Based_Assay->Western_Blot Xenograft_Model In Vivo Xenograft Models (Tumor Growth Inhibition) Cell_Based_Assay->Xenograft_Model Phase_I Phase I Trial (Safety & Dosing) Xenograft_Model->Phase_I Phase_II Phase II Trial (Efficacy in MET Amplified Tumors) Phase_I->Phase_II Patient_Screening Patient Screening (MET Amplification by FISH/NGS) Phase_II->Patient_Screening Efficacy_Endpoints Efficacy Endpoints (ORR, PFS, OS) Phase_II->Efficacy_Endpoints

General Workflow for c-Met Inhibitor Development.

Conclusion

The landscape of targeted therapies for c-Met amplified tumors is evolving, with several inhibitors demonstrating clinical activity, particularly in NSCLC. While this compound is identified as a dual VEGFR-2/c-Met inhibitor, a critical gap exists in the publicly available data regarding its specific efficacy in c-Met amplified cancers. In contrast, agents like Crizotinib, Capmatinib, and Tepotinib have shown meaningful clinical responses in this patient population, supported by data from prospective clinical trials. The choice of inhibitor and the potential for patient benefit are closely tied to the level of MET amplification and the line of therapy. Further research and public dissemination of data on this compound's performance in c-Met amplified models and patients are necessary to fully evaluate its position within this therapeutic space.

References

Safety Operating Guide

Prudent Disposal of Taligantinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Management of Taligantinib Waste.

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal activities. This document should be used as a supplement to your institution's specific policies and procedures.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for a preliminary hazard assessment.

PropertyValueSource
Molecular FormulaC35H34F2N4O7PubChem[1]
Molecular Weight660.7 g/mol PubChem[1]
IUPAC Name1-N'-[3-fluoro-4-[[5-(3-morpholin-4-ylpropoxy)-2,3-dihydro-[1][2]dioxino[2,3-f]quinolin-10-yl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamidePubChem[1]
CAS Number2243235-80-3PubChem[1]

Procedural Guidance for this compound Disposal

The following steps outline a general procedure for the safe disposal of this compound. This process should be adapted to comply with local, state, and federal regulations, as well as institutional protocols.

Step 1: Initial Hazard Assessment

In the absence of a specific Safety Data Sheet (SDS) for this compound, a preliminary hazard assessment is the foundational step.

  • Review Available Data: Examine the known chemical and physical properties of this compound[1]. The molecular structure can be compared to similar compounds to infer potential reactivity, toxicity, and other hazards.

  • Consider the Source: If this compound was synthesized in-house, review the hazards of all starting materials, intermediates, and potential byproducts. If purchased, contact the supplier to request a Safety Data Sheet.

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They can provide specific instructions based on their expertise and knowledge of regulatory requirements.

Step 2: Personal Protective Equipment (PPE)

Prior to handling this compound waste, ensure that appropriate personal protective equipment is worn.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing should be worn.

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated labware (e.g., pipette tips, vials, and gloves).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Handle with Care").

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 4: Storage of Waste

Hazardous waste must be stored safely and securely pending collection by a licensed disposal vendor.

  • Secure Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

The final step is to arrange for the collection and disposal of the this compound waste by a certified hazardous waste management company.

  • Contact EHS: Coordinate with your institution's EHS department to schedule a pickup. They will have contracts with approved vendors and will manage the necessary paperwork, such as waste manifests.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain[3].

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not publicly available. Researchers working with this compound should develop their own standard operating procedures (SOPs) that include safety precautions and waste disposal instructions, to be reviewed and approved by their institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_disposal Disposal A Start: this compound Waste Generated B Conduct Initial Hazard Assessment (Review Data, Consult EHS) A->B C Select & Wear Appropriate PPE B->C D Use Designated & Labeled Hazardous Waste Container C->D E Segregate this compound Waste (Do Not Mix) D->E F Store Waste in Secure Area with Secondary Containment E->F G Contact Institutional EHS to Arrange for Pickup F->G H Waste Collected by Approved Disposal Vendor G->H I End: Compliant Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Taligantinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Taligantinib, a potent pharmaceutical compound. Adherence to these guidelines is essential to ensure the safety of researchers and the integrity of experimental work. This information is intended for drug development professionals, scientists, and researchers actively working with this substance.

I. Understanding the Hazard: this compound Profile

This compound (also known as Tivantinib) is a highly selective c-Met tyrosine kinase inhibitor. As a potent active pharmaceutical ingredient (API), it presents significant health risks if not handled correctly. Direct contact can cause moderate to severe skin and eye irritation. Inhalation or ingestion of the compound may lead to adverse health effects.

Occupational Exposure Limit (OEL): A specific OEL for this compound has not been established. In the absence of a defined OEL, a conservative approach is mandatory. This compound should be handled as a highly potent compound, falling into a category that requires stringent engineering controls and personal protective equipment to minimize exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound in any form (powder or solution). All PPE should be donned before entering the designated handling area and removed before exiting.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH/MSHA-approved air-purifying respirator (APR) with P100 filters or a Powered Air-Purifying Respirator (PAPR).Prevents inhalation of airborne powder particles.
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. The outer glove is removed immediately after handling, and the inner glove is removed upon leaving the work area.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes and airborne particles.
Body Protection Disposable, full-body protective suit (e.g., Tyvek) with elasticated cuffs.Prevents contamination of personal clothing and skin.
Foot Protection Disposable shoe covers worn over laboratory-appropriate closed-toe shoes.Prevents the tracking of contaminants out of the designated work area.

III. Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly the weighing of the powder and the preparation of stock solutions, must be conducted in a designated area with appropriate engineering controls.

A. Designated Handling Area:

  • Access: Restricted to authorized and trained personnel.

  • Engineering Controls: A certified chemical fume hood or a containment ventilated enclosure (CVE) is mandatory for all open-handling procedures. The workspace should be maintained under negative pressure relative to the surrounding areas.

  • Environment: All surfaces within the designated area should be smooth, non-porous, and easy to clean.

B. Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the safe preparation of a this compound stock solution.

  • Preparation:

    • Assemble all necessary materials (this compound powder, solvent, vials, pipettes, etc.) and place them inside the chemical fume hood or CVE.

    • Ensure a chemical waste container is readily accessible within the containment area.

  • Weighing the Compound:

    • Perform all weighing operations on a calibrated analytical balance located inside the fume hood or CVE.

    • Use a disposable weigh boat to handle the powder.

    • Carefully transfer the desired amount of this compound powder to a suitable vial. Avoid creating dust.

  • Solubilization:

    • Add the appropriate solvent to the vial containing the this compound powder.

    • Cap the vial securely and mix until the compound is fully dissolved. Sonication may be required.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled vials for future use.

    • Store the stock solutions at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.

  • Decontamination and Clean-up:

    • Wipe down all surfaces inside the fume hood with an appropriate deactivating agent, followed by a cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_store Storage cluster_cleanup Decontamination prep_materials Assemble Materials in Fume Hood weigh_powder Weigh this compound Powder prep_materials->weigh_powder Proceed to weighing prep_waste Position Waste Container add_solvent Add Solvent weigh_powder->add_solvent Transfer powder to vial mix_solution Mix Until Dissolved add_solvent->mix_solution aliquot Aliquot Stock Solution mix_solution->aliquot Solution prepared store_freezer Store at Recommended Temperature aliquot->store_freezer decontaminate Decontaminate Surfaces store_freezer->decontaminate After handling dispose_waste Dispose of Contaminated Items decontaminate->dispose_waste

Caption: Workflow for the safe preparation of a this compound stock solution.

IV. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, weigh boats, pipette tips, vials) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not dispose of down the drain.
Container Disposal Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.